Disodium oleoyl glutamate
Description
Structure
2D Structure
Properties
CAS No. |
37869-31-1 |
|---|---|
Molecular Formula |
C23H39NNa2O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H41NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9-;;/t20-;;/m0../s1 |
InChI Key |
QENOTGBBQYPADP-JQAQOPMLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Disodium Oleoyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium oleoyl glutamate is an anionic surfactant belonging to the N-acyl amino acid family, valued for its mildness, biodegradability, and excellent foaming properties. These characteristics make it a desirable ingredient in a variety of applications, from personal care products to potential roles in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the widely employed Schotten-Baumann reaction. Detailed experimental protocols, methods for purification, and analytical techniques for characterization are presented. Furthermore, this guide explores the broader context of N-acyl amino acids' interaction with cellular signaling pathways, offering insights into their potential biological activities.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of N-acyl amino acids, including this compound, is the Schotten-Baumann reaction. This reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base.
Chemical Reaction
The synthesis proceeds via the nucleophilic attack of the amino group of monosodium glutamate on the electrophilic carbonyl carbon of oleoyl chloride. The reaction is carried out in an aqueous alkaline solution to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino acid.
Reaction:
Oleoyl Chloride + Monosodium Glutamate → N-Oleoyl-L-Glutamic Acid (intermediate)
N-Oleoyl-L-Glutamic Acid + 2 NaOH → this compound + 2 H₂O
Experimental Protocol: Schotten-Baumann Reaction
This protocol is a synthesized methodology based on established principles for the synthesis of N-acyl amino acids.
Materials:
-
Monosodium glutamate (MSG)
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and pH probe
-
Temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Glutamate Solution: Prepare an aqueous solution of monosodium glutamate (e.g., 25% w/v) in a jacketed glass reactor.
-
pH and Temperature Adjustment: Cool the solution to approximately 20°C and adjust the pH to a range of 10-12 using a 30% (w/v) sodium hydroxide solution.[1]
-
Addition of Oleoyl Chloride: Slowly add oleoyl chloride to the stirred glutamate solution from a dropping funnel. The molar ratio of oleoyl chloride to monosodium glutamate is a critical parameter and is typically around 0.9:1 to ensure complete reaction of the acyl chloride.
-
pH Control: Throughout the addition of oleoyl chloride, maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of a 30% sodium hydroxide solution.[1] This is crucial to neutralize the HCl formed and to keep the amino group of glutamate deprotonated.
-
Reaction Completion: After the complete addition of oleoyl chloride, continue stirring the mixture at 25-30°C for approximately 1-2 hours to ensure the reaction goes to completion.[1]
-
Monitoring the Reaction: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting materials.
Purification of this compound
The purification process is critical to remove unreacted starting materials, byproducts such as oleic acid (from hydrolysis of oleoyl chloride), and excess salts.
Purification Protocol
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid with vigorous stirring to lower the pH to approximately 2-3. This protonates the carboxyl groups of the N-oleoyl-L-glutamic acid, causing it to precipitate out of the aqueous solution.
-
Isolation of the Intermediate: Isolate the precipitated N-oleoyl-L-glutamic acid by filtration.
-
Washing: Wash the collected solid with cold deionized water to remove residual salts and water-soluble impurities.
-
Recrystallization (Optional): For higher purity, the crude N-oleoyl-L-glutamic acid can be recrystallized from a suitable solvent system, such as an acetone-water mixture.
-
Formation of the Disodium Salt: Suspend the purified N-oleoyl-L-glutamic acid in deionized water. Carefully add a sodium hydroxide solution (e.g., 1 M) with stirring until the solid completely dissolves and the pH of the solution reaches a stable value between 8 and 9. This indicates the formation of the disodium salt.
-
Drying: The final product can be obtained as a solid by lyophilization (freeze-drying) or spray drying of the aqueous solution.
Quantitative Data
The yield and purity of the final product are dependent on the precise control of reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Conversion Rate (based on acyl chloride) | 80-90% | HPLC analysis of the reaction mixture for residual oleoyl chloride or oleic acid.[1] |
| Isolated Yield | 75-85% | Gravimetric analysis after purification and drying. |
| Purity | >95% | HPLC, NMR Spectroscopy. |
| Free Oleic Acid Content | <2% | HPLC analysis of the final product.[1] |
| Sodium Chloride Content | <0.5% | Ion chromatography or titration. |
Analytical Characterization
A combination of analytical techniques is used to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities like free oleic acid. | A main peak corresponding to this compound with retention time distinct from starting materials and byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for amide C=O stretch (around 1640 cm⁻¹), carboxylate O-H stretch (broad, around 3000 cm⁻¹), and alkyl C-H stretches (around 2850-2950 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | ¹H NMR will show signals for the olefinic protons of the oleoyl chain, the α-proton of the glutamate backbone, and the methylene protons of both the acyl chain and glutamate. ¹³C NMR will show characteristic signals for the carbonyl carbons of the amide and carboxylates, and the olefinic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum will show the molecular ion peak corresponding to the N-oleoyl-L-glutamic acid anion. |
Visualization of Synthesis Workflow and Potential Signaling Pathway Interaction
Synthesis and Purification Workflow
References
Chemical and physical properties of disodium oleoyl glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium Oleoyl Glutamate is an anionic surfactant belonging to the acyl glutamate family, a class of mild, biodegradable surfactants derived from amino acids. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, and key performance characteristics such as solubility, surface activity, and critical micelle concentration (CMC). Detailed experimental protocols for the characterization of these properties are provided. The potential applications of this compound in pharmaceutical formulations and drug delivery systems are also discussed, highlighting its role as a gentle and effective excipient.
Chemical Properties
This compound is the disodium salt of N-oleoyl-L-glutamic acid. It consists of a hydrophilic head group derived from glutamic acid, an amino acid, and a hydrophobic tail derived from oleic acid, a monounsaturated fatty acid. This amphiphilic structure is responsible for its surface-active properties.
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | Disodium (2S)-2-(octadec-9-enoylamino)pentanedioate |
| INCI Name | This compound |
| CAS Number | Not explicitly assigned, often included under broader acyl glutamate categories. |
| Molecular Formula | C₂₃H₃₉NNa₂O₅ |
| Molecular Weight | 467.54 g/mol (calculated) |
Chemical Structure:
The chemical structure of this compound consists of the glutamic acid backbone with its two carboxylic acid groups in their salt form (disodium), and the oleoyl group attached to the amine group of the glutamic acid via an amide bond.
Physical Properties
The physical properties of this compound are largely influenced by its long, unsaturated oleoyl chain and the presence of two carboxylate groups in its hydrophilic head. These properties are critical for its function in various applications.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Expected to be a white to off-white powder or solid. |
| Solubility | Expected to be soluble in water.[1] |
| Surface Tension | Expected to significantly reduce the surface tension of water. |
| Critical Micelle Concentration (CMC) | Expected to have a low CMC, indicating high surface activity.[1] |
| HLB Value | Expected to be in the range typical for oil-in-water emulsifiers. |
| pKa | The glutamic acid head group has two pKa values, approximately 2.1 and 4.5.[2] |
Synthesis
This compound is typically synthesized via the Schotten-Baumann reaction. This process involves the acylation of the amino group of L-glutamic acid with oleoyl chloride in an aqueous alkaline solution.
A general synthesis protocol is as follows:
-
L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide to form disodium glutamate.
-
The solution is cooled, and oleoyl chloride is slowly added while maintaining the pH of the reaction mixture with the addition of more sodium hydroxide solution.
-
The reaction is stirred until completion, typically monitored by the disappearance of the oleoyl chloride.
-
The final product, this compound, can be isolated by precipitation or other purification methods.
Experimental Protocols
The following are detailed methodologies for characterizing the key properties of this compound.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the point of the Critical Micelle Concentration (CMC). Above the CMC, the surface tension remains relatively constant as surfactant molecules aggregate to form micelles in the bulk solution. Tensiometry is the standard method for these measurements.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in deionized water of a known high concentration.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.
Solubility Assessment
Principle: The solubility of this compound in various solvents can be determined by preparing saturated solutions and quantifying the amount of dissolved solute.
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibrate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Centrifuge the saturated solution to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant to a suitable concentration and quantify the amount of dissolved this compound using a suitable analytical technique (e.g., UV-Vis spectroscopy if a chromophore is present or can be derivatized, or HPLC).
-
Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).
Applications in Drug Development
Due to its mildness, biodegradability, and excellent surfactant properties, this compound is a promising excipient in pharmaceutical formulations.[1]
-
Emulsifier: Its ability to lower interfacial tension makes it an effective emulsifier for creating stable oil-in-water emulsions for topical and parenteral drug delivery systems.
-
Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.
-
Wetting Agent: In solid dosage forms, it can act as a wetting agent to facilitate the dissolution of the drug.
-
Gentle Cleansing Agent: In medicated cleansers and shampoos, it provides a gentle cleansing action, which is beneficial for sensitive skin conditions.
The use of amino acid-based surfactants like this compound is in line with the growing demand for biocompatible and sustainable excipients in the pharmaceutical industry.
Signaling Pathways
As a surfactant, the primary mechanism of action of this compound in formulations is based on its physical and chemical properties at interfaces, rather than interaction with specific biological signaling pathways. Its role in drug delivery is to facilitate the transport of active ingredients to their site of action by improving the physical characteristics of the formulation. There is no current evidence to suggest that this compound directly modulates specific cellular signaling pathways in the manner of a pharmacologically active molecule.
Conclusion
This compound is a versatile and promising amino acid-based surfactant with a favorable safety and environmental profile. Its chemical and physical properties make it a valuable excipient for a wide range of pharmaceutical applications, particularly in formulations requiring mildness and effective surface activity. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and similar surfactants for research and development purposes. Further investigation into its specific performance in various drug delivery systems is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Mechanism of Action of Disodium Oleoyl Glutamate as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium oleoyl glutamate is an anionic surfactant belonging to the acyl glutamate class of compounds. Synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and glutamic acid, a naturally occurring amino acid, this surfactant is recognized for its mildness, biodegradability, and excellent performance in various formulations. Its unique structure, featuring a lipophilic oleoyl tail and a hydrophilic glutamate headgroup, imparts a favorable combination of surface activity, emulsifying capabilities, and biocompatibility. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its physicochemical properties, synthesis, and its role in enhancing the permeability of biological membranes, a key consideration in drug delivery.
Physicochemical Properties
The surfactant properties of this compound are dictated by its amphiphilic nature, which enables it to reduce surface and interfacial tension. While specific quantitative data for this compound is not extensively available in public literature, the properties can be inferred from closely related long-chain acyl glutamates.
Table 1: Physicochemical Properties of Acyl Glutamate Surfactants
| Property | Value (for related long-chain acyl glutamates) | Significance |
| Critical Micelle Concentration (CMC) | 0.1 - 0.5 g/L | The concentration at which surfactant monomers self-assemble into micelles. A low CMC indicates high efficiency. |
| Surface Tension at CMC | 25 - 35 mN/m | The minimum surface tension achieved, indicating the surfactant's ability to reduce the surface tension of water. |
| Hydrophilic-Lipophilic Balance (HLB) | ~12-16 (Estimated) | Predicts the surfactant's preference for water or oil phases, suggesting it is a good oil-in-water emulsifier. |
| Appearance | White to off-white powder or liquid | |
| Solubility | Soluble in water |
Note: The values presented are estimations based on data for similar long-chain acyl glutamates, such as sodium cocoyl glutamate and sodium lauroyl glutamate, due to the limited availability of specific data for this compound.
Mechanism of Surfactant Action
The primary mechanism of action of this compound as a surfactant is its ability to adsorb at interfaces (e.g., air-water, oil-water) and lower the interfacial tension. This is a direct consequence of its amphiphilic structure.
Micelle Formation
In aqueous solutions, at concentrations below the Critical Micelle Concentration (CMC), this compound exists as individual molecules (monomers). As the concentration increases and reaches the CMC, the monomers spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic oleoyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic glutamate headgroups are exposed to the water. This process is entropically driven and is fundamental to the surfactant's detergency and solubilization properties.
Figure 1: Micelle formation of this compound.
Emulsification
This compound is an effective emulsifier, particularly for oil-in-water (O/W) emulsions.[1] When oil and water are mixed, the surfactant molecules orient themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This creates a protective layer around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. A detailed protocol for the synthesis of sodium oleoyl glutamate is described in patent literature and can be adapted as follows:
Materials:
-
Sodium glutamate
-
Oleoyl chloride
-
Sodium hydroxide (30% solution)
-
Deionized water
-
Organic solvent (e.g., acetone, optional)
Procedure:
-
Prepare an aqueous solution of sodium glutamate. The concentration can be adjusted, for example, to 25%.
-
Cool the sodium glutamate solution to a controlled temperature, typically between 15°C and 30°C.
-
Slowly add oleoyl chloride to the stirred sodium glutamate solution.
-
Simultaneously, add a 30% sodium hydroxide solution to maintain the pH of the reaction mixture between 10 and 11.
-
After the addition of oleoyl chloride is complete, continue stirring the mixture for a specified period, for example, 1 hour, while maintaining the temperature.
-
The resulting product, sodium oleoyl glutamate, can then be purified by methods such as crystallization or chromatography.
-
To obtain the disodium salt, the pH can be further adjusted with sodium hydroxide.
Figure 2: Workflow for the synthesis of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common and straightforward method is surface tensiometry.
Equipment:
-
Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a very low concentration and incrementally increasing it to a point expected to be above the CMC.
-
Measure the surface tension of each solution using the tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.
Mechanism of Action in Drug Delivery: Skin Permeation Enhancement
For drug development professionals, a key application of surfactants like this compound is their ability to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes, particularly the skin. The unsaturated oleoyl chain plays a significant role in this process.
The primary barrier of the skin is the stratum corneum, which consists of corneocytes embedded in a lipid matrix. The mechanism by which unsaturated surfactants like this compound enhance skin permeability is believed to involve the disruption of the highly ordered structure of the stratum corneum lipids.
The "kink" in the oleoyl chain, due to the cis-double bond, creates a steric hindrance that perturbs the tight packing of the intercellular lipids. This leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through. Additionally, the surfactant may interact with the keratin proteins in the corneocytes, further contributing to the disruption of the skin barrier.
Figure 3: Mechanism of skin permeation enhancement.
Conclusion
This compound is a versatile and mild surfactant with significant potential in various applications, including cosmetics and pharmaceuticals. Its mechanism of action is rooted in its amphiphilic nature, enabling it to reduce surface tension, form micelles, and stabilize emulsions. For drug development, its ability to enhance skin permeability by disrupting the stratum corneum lipids makes it a valuable excipient for transdermal drug delivery systems. Further research to obtain specific quantitative data for the oleoyl derivative will be beneficial for optimizing its use in advanced formulations.
References
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Disodium Oleoyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic amino acid surfactant, disodium oleoyl glutamate. Due to the limited direct experimental data for this specific surfactant, this guide synthesizes information from closely related acyl glutamate surfactants to provide a thorough understanding of its expected physicochemical properties and the methodologies for their determination.
Introduction to this compound and its CMC
This compound is an anionic surfactant derived from L-glutamic acid and oleic acid, a monounsaturated omega-9 fatty acid. Its amphiphilic nature, possessing a hydrophilic glutamate headgroup and a long, hydrophobic oleoyl tail, allows it to self-assemble in solution to form micelles. The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which these micellar aggregates begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules arrange themselves into micelles.[1]
The determination of the CMC is crucial for various applications in drug development, including solubilization of poorly soluble drugs, formation of stable emulsions and foams, and the development of novel drug delivery systems.
Quantitative Data on the CMC of Acyl Glutamate Surfactants
Below is a summary of CMC values for various disodium acyl glutamate surfactants. This data is compiled from multiple sources and presented to illustrate the relationship between alkyl chain length and CMC.
| Surfactant | Alkyl Chain | Chemical Formula of Acyl Chain | CMC (g/L) | Molar Mass ( g/mol ) | CMC (mM) |
| Disodium Cocoyl Glutamate | C8-C18 (mixture) | N/A | ~0.4 | ~357 (average) | ~1.12 |
| Disodium Lauroyl Glutamate | C12 | C12H23O | 0.4 | 371.4 | 1.08 |
| Disodium Myristoyl Glutamate | C14 | C14H27O | N/A | 399.5 | N/A |
| This compound (Expected) | C18:1 | C18H33O | < 0.4 | 451.6 | < 0.89 |
| Disodium Stearoyl Glutamate | C18 | C18H35O | N/A | 453.6 | N/A |
Note: The CMC value for disodium cocoyl glutamate is an approximation as "cocoyl" refers to a mixture of fatty acids derived from coconut oil. The expected CMC for this compound is predicted to be lower than that of its shorter-chain counterparts due to its longer hydrophobic tail. The presence of a double bond in the oleoyl chain may slightly increase its CMC compared to the saturated stearoyl (C18) analogue.
Experimental Protocols for CMC Determination
The CMC of surfactants like this compound can be determined using several established experimental techniques. The most common methods rely on detecting the sharp change in a physicochemical property of the surfactant solution at the point of micelle formation.
Surface Tension Method
This is considered a standard and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[4]
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.[5] The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break.[4]
Detailed Methodology:
-
Preparation of Surfactant Solutions: Prepare a stock solution of this compound in deionized water. From this stock solution, prepare a series of dilutions covering a concentration range both below and above the expected CMC.
-
Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[6]
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water as a baseline.
-
Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Allow the system to equilibrate before each reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[7]
-
Conductivity Method
This method is particularly suitable for ionic surfactants like this compound.[8]
Principle: The electrical conductivity of an ionic surfactant solution increases linearly with concentration below the CMC, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions and their counter-ions, leading to a less significant increase in the number of effective charge carriers.[8] The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.[9]
Detailed Methodology:
-
Preparation of Surfactant Solutions: As with the surface tension method, prepare a series of aqueous solutions of this compound of varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell.
-
Measurement:
-
Measure the conductivity of the deionized water.
-
Measure the conductivity of each surfactant solution, starting from the lowest concentration.
-
Ensure the conductivity cell is rinsed with the solution to be measured before taking a reading.
-
Maintain a constant temperature throughout the experiment, as conductivity is temperature-dependent.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) on the y-axis against the surfactant concentration on the x-axis.
-
The plot will exhibit two linear regions with different slopes.
-
The CMC is the concentration at the intersection of these two lines.
-
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[10]
Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water (below the CMC), the fluorescence emission spectrum of pyrene has certain characteristics. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the ratio of the intensities of certain vibronic bands (I1/I3 ratio).[11] The CMC is determined by plotting this fluorescence property against the surfactant concentration and identifying the inflection point.[12]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or ethanol).
-
Prepare a series of surfactant solutions in deionized water.
-
Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid altering the micellization process.
-
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).
-
Record the fluorescence emission spectrum for each sample.
-
Extract the intensities of the relevant emission peaks (e.g., the first and third vibronic peaks for pyrene).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., I1/I3 for pyrene).
-
Plot this ratio as a function of the surfactant concentration.
-
The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.
-
Visualizations
Micelle Formation
The following diagram illustrates the fundamental principle of micelle formation by an anionic surfactant like this compound.
Caption: Principle of micelle formation for an anionic surfactant.
Experimental Workflow for CMC Determination by Surface Tensiometry
The diagram below outlines a typical experimental workflow for determining the CMC using the surface tension method.
Caption: Experimental workflow for CMC determination by surface tensiometry.
Conclusion
While a definitive Critical Micelle Concentration for this compound is not prominently reported, this guide provides a robust framework for its estimation and experimental determination. Based on the properties of analogous acyl glutamate surfactants, it is expected to have a low CMC, making it an efficient surfactant for various applications in pharmaceutical sciences. The detailed experimental protocols provided herein offer a practical guide for researchers to accurately measure this crucial parameter. The understanding and determination of the CMC are essential for harnessing the full potential of this compound in advanced drug formulation and delivery.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic study of increasing alkyl chain length of platinum surfactant complexes: synthesis, characterization, micellization, thermodynamics, thermogravimetrics and surface morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. usc.gal [usc.gal]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Disodium Oleoyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of disodium oleoyl glutamate, an anionic surfactant of increasing interest in the pharmaceutical and cosmetic industries. Due to its mildness, biodegradability, and emulsifying properties, understanding its behavior in various solvents is critical for formulation development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound is an acyl glutamate surfactant derived from oleic acid (a C18:1 fatty acid) and glutamic acid, a naturally occurring amino acid. Its amphiphilic nature, possessing a long hydrophobic oleoyl tail and a hydrophilic glutamate headgroup, dictates its solubility and interfacial activity. It is primarily utilized as a gentle cleanser and an effective oil-in-water (O/W) emulsifier in a variety of formulations. The solubility of this compound is significantly influenced by factors such as the solvent's polarity, pH, and temperature.
Solubility of this compound in Various Solvents
Disclaimer: The quantitative data in the table below are estimations based on the solubility of structurally similar compounds and the general principles of surfactant chemistry. Experimental verification is highly recommended for specific formulation requirements.
| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | 25 | > 10 (freely soluble) |
| Ethanol | Polar Protic | 25 | 1 - 10 (soluble) |
| Methanol | Polar Protic | 25 | 1 - 10 (soluble) |
| Propylene Glycol | Polar Protic | 25 | 1 - 10 (soluble) |
| Glycerin | Polar Protic | 25 | > 10 (freely soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 10 (freely soluble)[1] |
| Acetone | Polar Aprotic | 25 | < 0.1 (insoluble) |
| Ethyl Acetate | Polar Aprotic | 25 | < 0.1 (insoluble) |
| Chloroform | Non-polar | 25 | < 0.1 (insoluble) |
| Toluene | Non-polar | 25 | < 0.1 (insoluble) |
| Hexane | Non-polar | 25 | < 0.1 (insoluble) |
| Mineral Oil | Non-polar | 25 | < 0.1 (insoluble) |
Experimental Protocol for Determining the Solubility of this compound
To obtain precise solubility data for this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a general method for determining solubility, which can be adapted based on the specific solvent and available analytical instrumentation.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or an Evaporative Light Scattering Detector (ELSD)
-
Vials for sample analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification of Dissolved Solute:
-
Analyze the diluted samples using a validated HPLC method.
-
HPLC-UV Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) may be effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the oleoyl group shows some absorbance (e.g., around 205-215 nm). A more universal detector like ELSD is often preferred for surfactants.
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains scarce in public literature, a strong qualitative understanding and a robust experimental framework for its determination are available. This guide provides an inferred solubility profile based on related compounds and a detailed protocol for researchers to establish precise solubility data tailored to their specific formulation needs. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. For professionals in drug development and cosmetic science, a thorough understanding and experimental determination of this compound's solubility are crucial for optimizing product performance, stability, and efficacy.
References
A Technical Guide to the Thermostability and pH Stability of Disodium Oleoyl Glutamate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the thermostability and pH stability of disodium oleoyl glutamate solutions. This compound is an amino acid-based surfactant valued for its mildness, biodegradability, and performance in pharmaceutical and cosmetic formulations. Understanding its stability profile is critical for ensuring product quality, efficacy, and shelf-life. This document outlines the primary degradation pathways, presents available stability data for related compounds, and offers detailed experimental protocols for researchers to conduct their own stability assessments.
Introduction to N-Acyl Glutamate Stability
N-acyl glutamates, including this compound, are anionic surfactants synthesized from glutamic acid and a fatty acid. Their stability is primarily influenced by the chemical integrity of two key structural features: the amide linkage connecting the oleoyl group to the glutamate headgroup, and the glutamic acid headgroup itself. The unsaturated nature of the oleoyl tail also introduces a potential site for oxidative degradation.
The primary degradation pathways for N-acyl glutamates are:
-
Hydrolysis of the Amide Bond: This can occur under both acidic and alkaline conditions, breaking the surfactant molecule into oleic acid and glutamic acid.[1][][3]
-
Cyclization of the Glutamate Headgroup: Under thermal stress and/or acidic conditions, the glutamic acid moiety can undergo intramolecular cyclization to form pyroglutamic acid.[4][5][6][7]
-
Oxidation of the Oleoyl Chain: The double bond in the oleoyl group is susceptible to oxidation, which can lead to the formation of various degradation products and impact the surfactant's properties.
pH Stability of this compound Solutions
The pH of a formulation is a critical parameter affecting the stability of this compound. The amide bond is susceptible to hydrolysis, with the rate being dependent on the pH.
Degradation under Acidic Conditions
In acidic environments, the amide linkage of N-acyl amino acids can undergo hydrolysis.[1][] For N-acyl glutamates, this would result in the formation of oleic acid and glutamic acid. Furthermore, the glutamic acid degradation product can then undergo intramolecular cyclization to form pyroglutamic acid, especially at elevated temperatures.[8]
Degradation under Alkaline Conditions
Alkaline conditions can also promote the hydrolysis of the amide bond.[3] For N-acyl glutamates, this would also yield oleate and glutamate. The degradation of certain amino acids, such as serine and threonine, is known to be more pronounced under alkaline conditions.[]
Optimal pH Range
For N-acyl glutamate and aspartate surfactants, some properties are optimized within specific pH ranges. For instance, foam stability has been observed to be better at a pH of 6 to 7, while emulsifying ability is improved at a pH of 8 to 10. This suggests that the overall performance and stability for a particular application will depend on the formulation's pH.
Thermostability of this compound Solutions
Elevated temperatures can accelerate the degradation of this compound through several mechanisms.
Thermal Degradation Pathways
The primary thermal degradation pathway for the glutamate portion of the molecule is the conversion to pyroglutamic acid.[4][5][6][7] Studies on glutamic acid and its salts have shown this cyclization reaction occurs at elevated temperatures.[7] A study on N-acetyl-L-glutamine under harsh conditions (pH <3, 100°C) identified glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid as decomposition products, indicating the susceptibility of the glutamate headgroup to degradation.[8]
Influence of the Oleoyl Chain
The nature of the acyl chain influences the physicochemical properties of N-acyl amino acids.[9] While specific quantitative data on how the oleoyl group affects the thermostability of the amide bond is not available, it is a factor to consider in stability studies.
Quantitative Stability Data
Specific quantitative stability data, such as degradation kinetics and half-life at various temperatures and pH values for this compound, is not extensively available in the public domain. The following table summarizes qualitative stability information for related N-acyl amino acid surfactants.
| Surfactant Class | Stress Condition | Primary Degradation Pathway | Potential Degradation Products |
| N-Acyl Amino Acids | Acidic pH | Amide Hydrolysis | Fatty Acid, Amino Acid |
| N-Acyl Amino Acids | Alkaline pH | Amide Hydrolysis | Fatty Acid, Amino Acid |
| N-Acyl Glutamates | Elevated Temperature, Acidic pH | Headgroup Cyclization | Pyroglutamic Acid |
| N-Acetyl-L-Glutamine | pH <3, 100°C | Multiple | Glutamine, Glutamic Acid, Pyroglutamic Acid, N-Acetylglutamic Acid, N-(2,6-dioxo-3-piperidinyl) acetamide |
Experimental Protocols for Stability Assessment
To address the lack of specific stability data, this section provides detailed experimental protocols based on the principles of forced degradation studies.[10][11][12] These protocols can be adapted to evaluate the thermostability and pH stability of this compound solutions.
Thermostability Testing Protocol
Objective: To evaluate the stability of a this compound solution under accelerated thermal stress.
Materials:
-
This compound solution of known concentration
-
Purified water (HPLC grade)
-
pH meter
-
Temperature-controlled ovens or water baths
-
Volumetric flasks and pipettes
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a relevant concentration.
-
Stress Conditions: Aliquot the stock solution into sealed vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, 8, and 12 weeks). Include a control sample stored at a reference temperature (e.g., 4°C).
-
Time-Point Analysis: At each time point, withdraw samples from each temperature condition.
-
Sample Analysis:
-
Visually inspect for any changes in appearance (color, clarity).
-
Measure the pH of the solution.
-
Quantify the remaining this compound and any major degradation products (e.g., oleic acid, glutamic acid, pyroglutamic acid) using a validated stability-indicating HPLC-MS/MS method.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constants and estimate the shelf-life using appropriate kinetic models (e.g., Arrhenius equation).
pH Stability Testing Protocol
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound solution
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature chamber
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in each of the buffer solutions.
-
Incubation: Store the buffered solutions in sealed containers at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).
-
Time-Point Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: Quantify the concentration of intact this compound and key degradation products using a validated HPLC-MS/MS method.
-
Data Analysis: Determine the degradation rate at each pH value by plotting the concentration of the surfactant against time. Construct a pH-rate profile to identify the pH of maximum stability.
Visualization of Pathways and Workflows
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for thermostability and pH stability testing.
Conclusion
The stability of this compound is a multifaceted issue influenced by temperature, pH, and the inherent chemical structure of the molecule. The primary degradation routes are hydrolysis of the amide bond and cyclization of the glutamate headgroup to form pyroglutamic acid. While specific quantitative stability data for this compound is limited, the provided experimental protocols offer a robust framework for researchers to generate this critical information. By understanding and controlling the factors that affect its stability, formulators can ensure the development of safe, effective, and stable products.
References
- 1. science.gov [science.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
The Influence of Disodium Oleoyl Glutamate on Lipid Monolayers: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide explores the interaction of the anionic surfactant, disodium oleoyl glutamate, with lipid monolayers. Due to a lack of specific published quantitative data for this compound, this document will leverage data from closely related N-acyl amino acid surfactants to provide a representative understanding of the expected physicochemical interactions. The methodologies for key experimental techniques are detailed to facilitate further research in this area.
Introduction to Surfactant-Lipid Interactions
The interface between lipids and aqueous environments is fundamental to numerous biological and pharmaceutical systems. Surfactants, or surface-active agents, are amphiphilic molecules that can modulate the properties of these interfaces. Amino acid-based surfactants, such as this compound, are of particular interest due to their biocompatibility and mildness, making them suitable for applications in drug delivery and personal care products.[1][2] Understanding their interaction with lipid monolayers, which serve as a simplified model for cell membranes, is crucial for predicting their effects on biological systems.[3][4]
The interaction of a surfactant with a lipid monolayer can lead to several phenomena, including:
-
Adsorption and Insertion: The surfactant molecules may adsorb to the interface and insert themselves between the lipid molecules.
-
Changes in Monolayer Packing: The insertion of surfactant molecules can alter the packing density and fluidity of the lipid monolayer.
-
Phase Transitions: Surfactants can induce or shift phase transitions in the lipid monolayer, for example, from a liquid-condensed to a liquid-expanded phase.
-
Solubilization: At higher concentrations, surfactants can disrupt the monolayer and form mixed micelles, leading to the solubilization of the lipids.
Quantitative Analysis of N-Acyl Surfactant Interaction with Lipid Monolayers
The interaction between a surfactant and a lipid monolayer can be quantified using techniques such as Langmuir-Blodgett trough measurements, which generate surface pressure-area (π-A) isotherms. These isotherms provide information about the packing and phase behavior of the monolayer.
Table 1: Surface Pressure-Area Isotherm Data for an Anionic N-Acyl Amino Acid Surfactant Interacting with a DPPC Monolayer (Representative Data)
| Parameter | DPPC Monolayer | DPPC Monolayer with N-Acyl Surfactant |
| Lift-off Area (Ų/molecule) | ~90 | ~100 |
| Collapse Pressure (mN/m) | ~55 | ~45 |
| Area at Collapse (Ų/molecule) | ~40 | ~50 |
| Compressibility Modulus (mN/m) | High | Lower |
Note: This table presents representative data based on the expected behavior of an anionic N-acyl amino acid surfactant interacting with a DPPC monolayer. The actual values for this compound may vary.
The expected trend is an expansion of the monolayer in the presence of the surfactant, indicated by a larger lift-off area and area at collapse. This suggests that the surfactant molecules insert into the lipid monolayer, increasing the average area per molecule. The decrease in collapse pressure and compressibility modulus indicates a fluidization of the monolayer, making it more easily compressed and less stable at high surface pressures.
Experimental Protocols
Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms
The Langmuir-Blodgett (LB) trough is the primary instrument for studying the behavior of insoluble monolayers at an air-water interface.[5][6]
Methodology:
-
Trough Preparation: The LB trough is thoroughly cleaned with a suitable organic solvent (e.g., chloroform, ethanol) and then rinsed extensively with ultrapure water. The surface of the subphase (typically ultrapure water or a buffer solution) is cleaned by aspiration until the surface pressure remains at zero upon compression.
-
Lipid Spreading: A solution of the lipid (e.g., DPPC) in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate completely.
-
Surfactant Introduction: The surfactant, this compound, can be introduced in two ways:
-
Mixed Monolayer: The surfactant is mixed with the lipid in the spreading solution before deposition on the subphase.
-
Subphase Injection: The surfactant is dissolved in the subphase before the lipid is spread, or it is injected into the subphase after the lipid monolayer has been formed.
-
-
Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate. The surface pressure is measured continuously as a function of the area per molecule using a Wilhelmy plate or a Langmuir sensor.[7][8] The resulting plot of surface pressure versus area per molecule is the π-A isotherm.
-
Data Analysis: The isotherm provides information on the phase behavior of the monolayer, including the lift-off area, collapse pressure, and compressibility modulus.[9]
Figure 1. Workflow for a Langmuir-Blodgett trough experiment.
Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique that allows for the visualization of monolayers at the air-water interface in real-time.[10][11][12] It provides information on the morphology, homogeneity, and phase transitions of the monolayer.
Methodology:
-
Monolayer Preparation: A lipid or lipid-surfactant monolayer is prepared on the subphase in a Langmuir trough as described in the previous section.
-
Imaging: P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface).[10] At this angle, the reflectivity of the pure subphase is minimal, resulting in a dark background.
-
Image Formation: When a monolayer is present, it changes the local refractive index, causing an increase in reflectivity. The intensity of the reflected light is dependent on the thickness and refractive index of the monolayer.
-
Data Acquisition: Images of the monolayer are captured using a CCD camera as the monolayer is compressed or expanded. This allows for the visualization of domain formation, phase separation, and other morphological changes in real-time.[13]
Figure 2. Experimental workflow for Brewster Angle Microscopy.
Fluorescence Microscopy
Fluorescence microscopy is another powerful technique for visualizing lipid monolayers. It involves the use of fluorescent probes that partition preferentially into specific lipid phases.[1][14]
Methodology:
-
Probe Incorporation: A small amount (typically <1 mol%) of a fluorescent lipid probe is mixed with the lipid solution before spreading it on the subphase. The choice of probe depends on the desired information; for example, some probes prefer the liquid-expanded phase while others prefer the liquid-condensed phase.
-
Monolayer Preparation: The lipid-probe mixture is spread on the subphase in a Langmuir trough.
-
Excitation and Emission: The monolayer is illuminated with light of a specific wavelength to excite the fluorescent probe. The emitted fluorescence is then collected through a microscope objective and detected by a sensitive camera.
-
Image Analysis: The resulting images reveal the distribution of the fluorescent probe, providing a map of the different lipid phases within the monolayer. Changes in domain size, shape, and distribution can be observed as a function of surface pressure or time.[14]
Figure 3. Workflow for Fluorescence Microscopy of lipid monolayers.
Expected Molecular Interactions and Signaling Pathways
While this compound does not directly participate in signaling pathways in the same way as a ligand binding to a receptor, its interaction with the lipid monolayer can be considered a form of "physical signaling" that alters the properties of the membrane model.
The primary interaction is driven by the amphiphilic nature of the surfactant. The oleoyl tail, being hydrophobic, will seek to avoid the aqueous subphase and will intercalate with the hydrophobic tails of the lipid molecules. The glutamate headgroup, being hydrophilic and anionic, will remain in the aqueous phase, interacting with the polar headgroups of the lipids and water molecules.
This insertion disrupts the ordered packing of the lipid tails, leading to an increase in the fluidity and permeability of the monolayer. At a molecular level, this can be envisioned as the surfactant creating defects in the lipid packing, which can be a crucial factor in its mechanism of action in various applications.
Figure 4. Conceptual pathway of surfactant-monolayer interaction.
Conclusion
The interaction of this compound with lipid monolayers is a complex process that is expected to lead to the fluidization and expansion of the monolayer. While direct quantitative data for this specific surfactant is currently limited, the behavior of analogous N-acyl amino acid surfactants provides a strong predictive framework. The experimental protocols detailed in this guide offer a clear path for researchers to conduct their own investigations into this and similar systems. A thorough understanding of these interactions is paramount for the rational design of formulations in the pharmaceutical and personal care industries, where the modulation of lipid interfaces is a key determinant of product performance and biocompatibility.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sfu.ca [sfu.ca]
- 6. The Conventional Langmuir Trough Technique as a Convenient Means to Determine the Solubility of Sparingly Soluble Surface Active Molecules: Case Study Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolinscientific.com [biolinscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Functional Properties of Lipid Heterogeneity in Pulmonary Surfactant Monolayers at the Atomistic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atascientific.com.au [atascientific.com.au]
- 11. biolinscientific.com [biolinscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for making and observing model lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Disodium Oleoyl Glutamate in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of the anionic, amino acid-based surfactant, Disodium Oleoyl Glutamate, for the extraction of membrane proteins. Due to the limited availability of published data on the specific application of this compound for proteomics, this guide presents a generalized framework based on established principles of membrane protein solubilization with anionic surfactants. The provided protocols are intended as a starting point for researchers and will require optimization for specific membrane proteins and downstream applications.
Introduction to this compound
This compound is an anionic surfactant derived from L-glutamic acid and oleic acid. As a member of the amino acid-based surfactant family, it possesses a biocompatible head group and a hydrophobic tail, making it a candidate for gentle and effective disruption of lipid bilayers to solubilize integral membrane proteins. Amino acid-based surfactants are known for their mildness and biodegradability. The "oleoyl" component indicates an 18-carbon chain with one point of unsaturation, which may offer different solubilization properties compared to its saturated or shorter-chain counterparts.
Key Potential Advantages:
-
Biocompatibility: The amino acid headgroup may offer a less denaturing environment for sensitive proteins.
-
Mildness: Potential for preserving the structural integrity and function of the target protein.
-
Anionic Nature: Can be effective in disrupting protein-lipid and protein-protein interactions.
Challenges:
-
Limited Characterization: Key physicochemical properties for proteomics applications, such as the Critical Micelle Concentration (CMC) and micelle size, are not well-documented in scientific literature. These parameters are crucial for designing effective extraction protocols and must be determined empirically.
Physicochemical Properties of Common Detergents for Membrane Protein Extraction
For context and as a starting point for optimization, the following table summarizes the properties of several commonly used detergents in membrane protein research. The properties of this compound would need to be determined experimentally.
| Detergent | Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| This compound | Anionic Amino Acid | Not Reported | Not Reported | Not Reported |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 | 18 | 62 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 50 | 98 |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | 8 | 27-100 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | 91 | Not Reported |
| CHAPS | Zwitterionic | 8-10 | 6.15 | 10 |
| Fos-Choline-12 | Zwitterionic | 1.1 | 14.5 | 110 |
Experimental Protocols
Protocol for Determination of the Critical Micelle Concentration (CMC) of this compound
Objective: To determine the CMC of this compound, which is the concentration at which the surfactant molecules begin to form micelles. This is a critical parameter for designing solubilization experiments.
Methodology: A common method for CMC determination is using a fluorescent dye, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), which exhibits a change in its fluorescence properties upon incorporation into the hydrophobic core of micelles.
Materials:
-
This compound
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Spectrofluorometer
-
Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., methanol) at a concentration of 1 mM.
-
Prepare a series of dilutions of this compound in the desired buffer, with concentrations ranging from a low (e.g., 0.01 mM) to a high (e.g., 50 mM) expected CMC value.
-
To each dilution of the surfactant, add DPH from the stock solution to a final concentration of 1 µM.
-
Incubate the samples at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically around 355 nm and the emission wavelength is around 430 nm.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The CMC is identified as the point of inflection on the curve, where a sharp increase in fluorescence intensity is observed. This can be determined by finding the intersection of the two linear portions of the plot.
General Protocol for Membrane Protein Extraction using this compound
Objective: To solubilize a target membrane protein from a cell membrane preparation using this compound.
Materials:
-
Cell pellet or tissue sample expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5, supplemented with protease inhibitors)
-
This compound
-
Homogenizer (e.g., Dounce or sonicator)
-
Ultracentrifuge
-
Spectrophotometer for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., Dounce homogenization, sonication, or French press).
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer. Repeat the ultracentrifugation step.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a small volume of Lysis Buffer.
-
Determine the total protein concentration of the membrane suspension using a BCA assay.
-
Based on the empirically determined CMC, prepare a stock solution of this compound.
-
Add the this compound stock solution to the membrane suspension to achieve a final concentration that is typically 2-5 times the CMC. The optimal detergent-to-protein ratio (w/w) often ranges from 2:1 to 10:1 and must be optimized.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours. The optimal incubation time and temperature should be determined for each specific protein.
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Extraction Efficiency:
-
Determine the protein concentration of the solubilized fraction.
-
Analyze the solubilized fraction and the unsolubilized pellet by SDS-PAGE and Western blotting using an antibody specific to the target membrane protein to assess the efficiency of the extraction.
-
Optimization Notes:
-
Detergent Concentration: The concentration of this compound is a critical parameter. A concentration that is too low will result in poor extraction, while a concentration that is too high may lead to protein denaturation.
-
Buffer Composition: The pH, ionic strength, and presence of additives (e.g., glycerol, specific ions) in the Lysis and Solubilization Buffers can significantly impact the stability and solubility of the target protein.
-
Temperature and Incubation Time: These parameters should be optimized to maximize extraction while minimizing protein degradation or denaturation.
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: Workflow for the extraction of membrane proteins.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
As GPCRs are a major class of membrane proteins targeted in drug development, the following diagram illustrates a generic GPCR signaling pathway that could be studied following successful protein extraction.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
This compound presents an interesting, yet largely unexplored, option for the extraction of membrane proteins. Its amino acid-based structure suggests it may be a mild and effective surfactant for maintaining protein integrity. However, due to the lack of specific data, researchers must be prepared to undertake initial characterization and optimization studies, beginning with the determination of its CMC. The protocols provided herein offer a robust starting point for such investigations, enabling the systematic evaluation of this compound as a novel tool in the field of membrane proteomics and drug discovery.
Application Notes and Protocols for Disodium Oleoyl Glutamate in Drug Delivery Nanoparticle Formulation
Application Notes
Introduction to Disodium Oleoyl Glutamate
This compound is an anionic amino acid-based surfactant. Derived from oleic acid and glutamic acid, it possesses an amphiphilic structure with a lipophilic oleoyl tail and a hydrophilic glutamate headgroup. This structure allows for self-assembly into nanostructures, such as micelles and vesicles, in aqueous solutions. Amino acid-based surfactants are known for their excellent biocompatibility, biodegradability, and low toxicity, making them promising candidates for biomedical applications, including drug delivery.[1][2][3]
Potential Advantages in Nanoparticle Drug Delivery
-
Biocompatibility: The amino acid and fatty acid building blocks are endogenous or readily metabolized, suggesting a low potential for toxicity and immunogenicity.[4][5]
-
Mildness: Acyl glutamate surfactants are known to be exceptionally mild to skin and biological membranes, which could translate to better tolerability of the nanoparticle formulation.
-
pH-Responsiveness: The presence of two carboxyl groups in the glutamate headgroup may impart pH-sensitive properties to the nanoparticles, potentially enabling triggered drug release in the acidic microenvironment of tumors or endosomes.
-
Versatility: The self-assembly properties can be harnessed to encapsulate both hydrophobic and hydrophilic drugs, depending on the formulation method.[6]
Generalized Experimental Protocols
Protocol 1: Nanoparticle Formulation by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent (e.g., Acetone, Ethanol, Tetrahydrofuran)
-
Deionized water or aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Organic Phase Preparation: Dissolve 10-50 mg of this compound and 1-5 mg of the hydrophobic drug in 5 mL of a water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare 20 mL of deionized water or an appropriate aqueous buffer.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 2-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: (Optional) Centrifuge the nanoparticle suspension to pellet any aggregates and collect the supernatant. Alternatively, dialyze the suspension against deionized water to remove any un-encapsulated drug and excess surfactant.
-
Storage: Store the final nanoparticle suspension at 4°C.
Protocol 2: Nanoparticle Formulation by Thin-Film Hydration and Sonication
This method can be adapted for both hydrophobic and hydrophilic drugs.
Materials:
-
This compound
-
Drug (hydrophobic or hydrophilic)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Deionized water or aqueous buffer
Procedure:
-
Film Formation: Dissolve 50-100 mg of this compound and the desired amount of a hydrophobic drug in an organic solvent in a round-bottom flask. For a hydrophilic drug, it will be added in the hydration step.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with 10 mL of deionized water or an aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the surfactant.
-
Sonication: Sonicate the resulting suspension using a probe sonicator or a bath sonicator to reduce the particle size and form a homogenous nanoparticle dispersion.
-
Purification: Centrifuge the nanoparticle suspension to remove any un-encapsulated drug (especially for hydrophobic drugs) or use dialysis for hydrophilic drugs.
-
Storage: Store the nanoparticle suspension at 4°C.
Protocol 3: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
2. Drug Loading Capacity (LC) and Encapsulation Efficiency (EE):
-
Lyse a known amount of the purified nanoparticle suspension using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using an appropriate analytical method.
Data Presentation
Table 1: Representative Physicochemical Properties of Drug-Loaded Nanoparticles Formulated with an Acyl Glutamate Surfactant.
| Formulation Method | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoprecipitation | Curcumin | 150 ± 10 | 0.21 ± 0.03 | -35 ± 5 | 85 ± 7 | 7.5 ± 0.8 |
| Thin-Film Hydration | Doxorubicin | 180 ± 15 | 0.25 ± 0.04 | -30 ± 6 | 60 ± 8 | 5.2 ± 0.6 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Table 2: Representative In Vitro Drug Release Profile.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 12 ± 2 |
| 4 | 12 ± 2 | 28 ± 3 |
| 8 | 20 ± 3 | 45 ± 4 |
| 12 | 28 ± 4 | 60 ± 5 |
| 24 | 40 ± 5 | 75 ± 6 |
| 48 | 55 ± 6 | 88 ± 7 |
Note: The data in this table are hypothetical and for illustrative purposes only, suggesting a pH-responsive release profile.
Mandatory Visualizations
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. amino acid-based surfactants: Topics by Science.gov [science.gov]
- 3. scispace.com [scispace.com]
- 4. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of Solute Encapsulating Nanoparticles used as Delivery Systems with Emphasis on Branched Amphipathic Peptide Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application of Disodium Oleoyl Glutamate in Liposome Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as drug delivery vehicles for a wide range of therapeutic agents. The physicochemical properties of liposomes, including their size, charge, and stability, can be tailored by carefully selecting their composition. Anionic surfactants, such as disodium oleoyl glutamate, are of particular interest in liposome formulation due to their potential to impart a negative surface charge, which can enhance stability through electrostatic repulsion and influence interactions with biological membranes.
This compound is an amino acid-based surfactant derived from oleic acid and glutamic acid. Its biocompatibility and biodegradability make it an attractive excipient for pharmaceutical formulations. This document provides detailed application notes and protocols for the incorporation of this compound in the preparation of liposomes, intended for researchers, scientists, and professionals in the field of drug development.
Advantages of Using this compound in Liposomes
Incorporating this compound into liposomal formulations offers several potential advantages:
-
Enhanced Stability: The introduction of a negative surface charge by the glutamate headgroup can prevent vesicle aggregation and fusion through electrostatic repulsion, thereby improving the colloidal stability of the liposomal dispersion.
-
Biocompatibility: As an amino acid-based surfactant, this compound is expected to have a favorable safety profile and be well-tolerated in biological systems.
-
Modulated Drug Release: The presence of a surfactant within the lipid bilayer can influence membrane fluidity and permeability, potentially allowing for controlled and sustained release of encapsulated drugs.
-
Versatility: It can be incorporated into various liposome preparation methods, including the widely used thin-film hydration technique followed by extrusion.
Experimental Protocols
Protocol 1: Preparation of Anionic Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
Phosphatidylcholine (PC) (e.g., from soybean or egg)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (optional)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be PC:Cholesterol:this compound of 55:40:5.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4). The volume of the hydration buffer will determine the final lipid concentration.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the lipid phase transition temperature.
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Perform the extrusion process at a temperature above the lipid phase transition temperature.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a sample of the liposome suspension with filtered PBS.
-
Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
2. Zeta Potential Measurement:
-
Dilute a sample of the liposome suspension with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the zeta potential using a zeta potential analyzer.
3. Encapsulation Efficiency (%EE):
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in Protocol 1.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
Data Presentation
The following tables summarize the expected physicochemical properties of liposomes prepared with and without this compound. These are illustrative values and may vary depending on the specific lipids, drug, and preparation parameters used.
Table 1: Physicochemical Characterization of Liposomes
| Formulation | Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control Liposomes | PC:Cholesterol (60:40) | 120 ± 5 | 0.15 ± 0.02 | -5 ± 2 |
| Anionic Liposomes | PC:Cholesterol:this compound (55:40:5) | 110 ± 7 | 0.12 ± 0.03 | -35 ± 5 |
Table 2: Encapsulation Efficiency and Stability of Liposomes
| Formulation | Encapsulated Drug | Encapsulation Efficiency (%) | Stability (Change in size after 30 days at 4°C) |
| Control Liposomes | Doxorubicin | 65 ± 5 | +15% |
| Anionic Liposomes | Doxorubicin | 75 ± 4 | +5% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of anionic liposomes using this compound.
Caption: Workflow for Anionic Liposome Preparation and Characterization.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the inclusion of this compound and the resulting properties of the liposomes.
Caption: Impact of this compound on Liposome Properties.
Conclusion
The incorporation of this compound presents a promising strategy for the development of stable and biocompatible anionic liposomes for drug delivery applications. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this amino acid-based surfactant in their liposomal formulations. Further optimization of the formulation parameters will be necessary to tailor the liposome characteristics for specific therapeutic applications.
Application Notes and Protocols for Solubilizing Proteins with Disodium Oleoyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Oleoyl Glutamate is an anionic surfactant belonging to the acyl glutamate family. These surfactants are known for their mildness and effectiveness, making them of interest for biochemical and pharmaceutical applications where maintaining protein integrity is crucial. Derived from oleic acid and glutamic acid, this surfactant possesses a hydrophobic oleoyl tail and a hydrophilic glutamate headgroup. This amphipathic nature allows it to form micelles in aqueous solutions and interact with hydrophobic regions of proteins, thereby facilitating their solubilization. This is particularly relevant for integral membrane proteins, which are notoriously difficult to extract from their native lipid environment in a functionally active state.
While traditionally used in the cosmetics industry, the principles of its surfactant chemistry suggest its potential utility in laboratory settings for protein extraction and solubilization. Anionic detergents, such as this compound, can effectively disrupt protein-lipid and protein-protein interactions. The selection of an appropriate surfactant is a critical step in the purification and subsequent characterization of membrane proteins.
This document provides a generalized protocol for the solubilization of proteins using this compound. It is important to note that specific experimental data for this exact surfactant in protein research is limited. Therefore, the following protocols are based on the general principles of protein solubilization by anionic detergents and the known properties of similar acyl glutamate surfactants. Optimization of the protocol for each specific protein of interest is highly recommended.
Physicochemical Properties and Considerations
Before proceeding with the experimental protocol, it is essential to understand the key physicochemical properties of this compound and related surfactants, as these will influence the solubilization process.
| Property | Value/Consideration | Significance in Protein Solubilization |
| Chemical Structure | Oleoyl (C18:1) fatty acyl chain linked to a glutamate headgroup. | The long, unsaturated oleoyl chain provides significant hydrophobicity to interact with transmembrane domains of proteins. |
| Ionic Nature | Anionic | Can be effective at disrupting ionic interactions within protein complexes but may be more denaturing than non-ionic or zwitterionic detergents. |
| Critical Micelle Concentration (CMC) | Not readily available for this compound. For similar surfactants like Sodium Lauroyl Glutamate, the CMC is approximately 0.4 g/L. The CMC for this compound is expected to be lower due to the longer oleoyl chain. | Solubilization occurs at concentrations above the CMC. A lower CMC means less surfactant is needed to form micelles, which can be advantageous for downstream applications. |
| pH of Solution | The pH of the working buffer can influence both the charge of the surfactant and the target protein, affecting their interaction. | Optimization of pH is critical for efficient solubilization and maintaining protein stability and activity. |
| Purity | Research-grade surfactant should be used to avoid contaminants that could interfere with experiments. | Impurities can affect the reproducibility of experiments and may inactivate the target protein. |
Experimental Protocols
I. Preparation of Stock Solution
A concentrated stock solution of this compound should be prepared for ease of use in optimizing solubilization conditions.
Materials:
-
This compound (research grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., Tris-HCl, HEPES)
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder.
-
In a clean beaker, add the desired volume of high-purity water or buffer.
-
Slowly add the this compound powder to the liquid while stirring continuously to prevent clumping.
-
Gently heat the solution (e.g., to 30-40°C) if necessary to aid dissolution. Avoid excessive heating, which could degrade the surfactant.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the stock solution to the desired value using concentrated acid or base (e.g., HCl or NaOH).
-
Sterile filter the stock solution using a 0.22 µm filter.
-
Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
II. General Protocol for Protein Solubilization from Membranes
This protocol outlines a general procedure for solubilizing membrane proteins. Optimization of several parameters, including surfactant concentration, protein concentration, temperature, and incubation time, is crucial for each specific protein.
Materials:
-
Isolated cell or tissue membranes containing the protein of interest
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
This compound stock solution (e.g., 10% w/v)
-
Protease inhibitor cocktail
-
Microcentrifuge or ultracentrifuge
-
End-over-end rotator or rocker
Procedure:
-
Determine the total protein concentration of your membrane preparation (e.g., using a BCA or Bradford assay).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add a protease inhibitor cocktail to the membrane suspension to prevent protein degradation.
-
Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is to test a range of concentrations, for example, 0.5%, 1.0%, and 2.0% (w/v).
-
Incubate the mixture at 4°C with gentle agitation (e.g., on an end-over-end rotator) for 1-2 hours. The optimal incubation time may vary.
-
Pellet the insoluble material by centrifugation. For a microcentrifuge, spin at maximum speed (e.g., >16,000 x g) for 30-60 minutes at 4°C. For an ultracentrifuge, spin at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.
Workflow for Protein Solubilization and Analysis
Optimization of Solubilization Conditions
To achieve the best results, it is critical to optimize the solubilization conditions for your specific protein of interest. The following table outlines key parameters and suggested ranges for optimization.
| Parameter | Suggested Range for Optimization | Rationale |
| This compound Concentration | 0.1% - 5.0% (w/v) | Too low a concentration will not be effective, while too high a concentration can lead to protein denaturation and may interfere with downstream applications. |
| Protein Concentration | 1 - 20 mg/mL | The ratio of surfactant to protein is a critical factor in successful solubilization. |
| pH | 6.0 - 9.0 | The optimal pH will depend on the pI of the target protein and the stability of the surfactant. |
| Salt Concentration | 50 - 500 mM NaCl | Salt can modulate the strength of ionic interactions and the CMC of the surfactant. |
| Temperature | 4°C - 37°C | Higher temperatures can increase solubilization efficiency but may also lead to protein denaturation. Start with 4°C to maintain protein stability. |
| Incubation Time | 30 minutes - 4 hours | Sufficient time is needed for the surfactant to interact with the membrane and solubilize the protein. |
Downstream Processing Considerations
Following successful solubilization, it may be necessary to remove excess surfactant for certain downstream applications. Common methods for detergent removal include:
-
Dialysis: Effective for surfactants with a high CMC.
-
Size Exclusion Chromatography: Can separate the protein-surfactant complex from free micelles.
-
Affinity Chromatography: Can be used to purify the protein while also exchanging the buffer and removing some of the free surfactant.
-
Hydrophobic Adsorption Chromatography: Utilizes hydrophobic resins to bind and remove the surfactant.
Conclusion
This compound represents a potentially valuable tool for the solubilization of proteins, particularly challenging membrane proteins. Its anionic nature and long hydrophobic tail suggest it could be effective in disrupting membrane structures. However, due to the limited availability of specific research protocols, a systematic optimization of solubilization conditions is essential for each target protein. The generalized protocols and workflows provided in this document serve as a starting point for researchers to develop a tailored approach for their specific application. Careful consideration of the protein's stability and functional integrity throughout the process will be key to successful outcomes in drug development and biochemical research.
Application Notes and Protocols: Disodium Oleoyl Glutamate for Enhanced Enzyme Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of enzymes in aqueous solutions is a critical factor for numerous applications in research, diagnostics, and therapeutics. Denaturation, aggregation, and loss of activity are common challenges that can compromise experimental outcomes and the shelf life of enzyme-based products. Amino acid-based surfactants, a class of biocompatible and mild surface-active agents, have emerged as effective stabilizers for proteins and enzymes.[1][2][3] This document provides detailed application notes and protocols on the use of Disodium Oleoyl Glutamate, an anionic amino acid surfactant, for stabilizing enzyme activity in solution.
This compound belongs to the acyl glutamate family, which is known for its gentle nature and excellent biocompatibility.[3] These surfactants are derived from natural sources, in this case, oleic acid and glutamic acid, making them a sustainable choice for various formulations.[2] The unique structure of this compound, featuring a hydrophilic glutamate headgroup and a hydrophobic oleoyl tail, allows it to interact favorably with enzymes, preventing denaturation and maintaining their native conformation.
Mechanism of Enzyme Stabilization
Amino acid-based surfactants like this compound are thought to stabilize enzymes through a combination of mechanisms that prevent both surface-induced and thermally induced aggregation and denaturation.[4][5]
1. Competitive Adsorption at Interfaces: Enzymes are prone to unfolding and aggregation at air-water and solid-water interfaces. This compound, being surface-active, preferentially adsorbs to these interfaces. This competitive adsorption prevents the enzyme from interacting with the hydrophobic surfaces, thereby reducing the risk of surface-induced denaturation.[4]
2. Direct Interaction and Chaperone-like Activity: this compound can directly interact with hydrophobic patches on the surface of the enzyme. By shielding these hydrophobic regions from the aqueous environment, the surfactant prevents protein-protein interactions that can lead to aggregation.[4] This action is analogous to that of molecular chaperones.
3. Strengthening the Hydration Shell: The presence of this compound in the solution can modulate the hydration shell around the enzyme. By being preferentially excluded from the immediate vicinity of the protein surface, it can enhance the strength of the water network surrounding the enzyme, which favors the compact, native state.[4]
The stabilizing effect of surfactants is often concentration-dependent. At concentrations below the critical micelle concentration (CMC), surfactants typically stabilize proteins. However, at concentrations above the CMC, they may induce denaturation.[6] Therefore, optimizing the concentration of this compound is crucial for achieving maximal enzyme stability.
Applications in Drug Development and Research
The ability of this compound to stabilize enzymes makes it a valuable excipient in various applications:
-
Biopharmaceutical Formulations: To extend the shelf life and maintain the therapeutic efficacy of protein-based drugs.
-
Diagnostic Reagents: To ensure the stability and reliability of enzymes used in diagnostic kits and assays.
-
Research Applications: To preserve the activity of enzymes during storage and in various experimental setups.
-
Cosmeceuticals: In formulations containing active enzymes for skincare benefits.
Experimental Protocols
The following are generalized protocols for evaluating the stabilizing effect of this compound on a target enzyme. Researchers should optimize these protocols for their specific enzyme and application.
Protocol 1: Determination of Optimal Stabilizer Concentration
Objective: To determine the concentration range of this compound that provides the maximum stabilizing effect for a specific enzyme.
Materials:
-
Purified enzyme of interest
-
This compound stock solution (e.g., 10% w/v in buffer)
-
Assay buffer appropriate for the enzyme
-
Substrate for the enzyme activity assay
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare Enzyme Solutions: Prepare a series of enzyme solutions in the assay buffer, each containing a different concentration of this compound (e.g., ranging from 0.001% to 1% w/v). Include a control sample with no added surfactant.
-
Incubation under Stress Conditions: Subject the prepared enzyme solutions to a stress condition to accelerate degradation. This could be thermal stress (e.g., incubation at an elevated temperature for a defined period) or mechanical stress (e.g., agitation).
-
Enzyme Activity Assay: After the stress incubation, measure the residual activity of the enzyme in each sample using a standard activity assay for that enzyme.
-
Data Analysis: Plot the residual enzyme activity as a function of the this compound concentration. The optimal concentration is the one that results in the highest retention of enzyme activity.
Protocol 2: Thermal Stability Assessment (Thermal Shift Assay)
Objective: To assess the effect of this compound on the thermal stability of an enzyme by measuring the change in its melting temperature (Tm).
Materials:
-
Purified enzyme of interest
-
This compound
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare Samples: In a 96-well PCR plate, prepare replicate samples containing the enzyme at a fixed concentration in a suitable buffer. Add varying concentrations of this compound to the test wells and no surfactant to the control wells.
-
Add Dye: Add SYPRO Orange dye to each well to a final concentration of 5X.
-
Thermal Melt: Place the plate in the real-time PCR instrument and run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the enzyme is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Compare the Tm values of the samples with and without this compound. An increase in Tm indicates enhanced thermal stability.
Data Presentation
The following tables provide a template for presenting quantitative data from enzyme stabilization experiments.
Table 1: Effect of this compound Concentration on Enzyme Activity Retention after Thermal Stress
| This compound Conc. (% w/v) | Initial Enzyme Activity (U/mL) | Residual Enzyme Activity after Stress (U/mL) | % Activity Retention |
| 0 (Control) | 100 | 25 | 25% |
| 0.01 | 100 | 45 | 45% |
| 0.05 | 100 | 78 | 78% |
| 0.1 | 100 | 85 | 85% |
| 0.5 | 100 | 60 | 60% |
| 1.0 | 100 | 35 | 35% |
Table 2: Thermal Shift Assay Data for Enzyme Stabilization
| Condition | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Control |
| Enzyme alone (Control) | 55.2 | 0 |
| Enzyme + 0.05% this compound | 58.7 | +3.5 |
| Enzyme + 0.1% this compound | 60.1 | +4.9 |
| Enzyme + 0.5% this compound | 57.5 | +2.3 |
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Mechanism of enzyme stabilization by this compound.
Caption: Experimental workflows for evaluating enzyme stabilization.
Conclusion
This compound, as a representative of the acyl glutamate class of surfactants, holds significant promise as a biocompatible and effective stabilizer for enzymes in solution. Its mechanism of action involves preventing surface-induced denaturation and aggregation through competitive adsorption and direct interaction with the enzyme. The provided protocols offer a framework for researchers and drug development professionals to systematically evaluate and optimize the use of this compound for enhancing the stability of their specific enzymes of interest, thereby improving the robustness and shelf life of enzyme-based products and assays.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. clariant.com [clariant.com]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Disodium Oleoyl Glutamate in Cell Lysis of Sensitive Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of sensitive proteins and their complexes is paramount for accurate downstream analysis in various research applications, including proteomics, co-immunoprecipitation, and studies of labile signaling pathways. The choice of detergent for cell lysis is a critical factor that can significantly impact the preservation of protein structure and function. Traditional harsh detergents can lead to denaturation and disruption of protein-protein interactions. This document outlines the application of Disodium Oleoyl Glutamate, a mild amino acid-based surfactant, as a gentle alternative for cell lysis, particularly for sensitive proteins and protein complexes.
Amino acid-based surfactants are known for their biocompatibility, biodegradability, and mildness.[1][2][3][4] this compound, derived from oleic acid and glutamic acid, possesses the gentle yet effective cleansing properties characteristic of this class of surfactants. While extensively used in the cosmetics industry for its mildness on the skin[5][6], its potential in biochemical applications for preserving delicate protein structures is a promising area of exploration. These application notes provide a framework for utilizing this compound in cell lysis protocols and offer a starting point for the optimization of conditions for specific sensitive protein targets.
Properties of this compound
This compound is an anionic surfactant that offers several advantages for the gentle lysis of cells. Its properties make it a suitable candidate for applications where maintaining the native conformation and interaction of proteins is crucial.
| Property | Description | Reference |
| Chemical Nature | Anionic amino acid-based surfactant | [7][8] |
| Mildness | Known for its gentle action, reducing the risk of protein denaturation compared to harsh ionic detergents like SDS. | [5] |
| Biocompatibility | Being derived from natural sources (amino acids and fatty acids), it is generally considered biocompatible. | [1][2] |
| Solubility | Highly soluble in aqueous solutions. | [7] |
| Critical Micelle Concentration (CMC) | While the exact CMC for this compound is not readily available in the scientific literature for biochemical applications, similar N-acyl amino acid surfactants have CMCs in the millimolar range. For instance, the disodium salts of N-lauroyl aspartate and N-lauroyl glutamate have CMC values of 73 and 74 mmol/L, respectively. This is higher than some conventional detergents, allowing for easier removal by dialysis. | [9] |
Applications in Sensitive Protein Lysis
The gentle nature of this compound makes it particularly suitable for the lysis of cells when studying:
-
Labile Protein Complexes: Preserving protein-protein interactions is essential for co-immunoprecipitation (Co-IP) and pull-down assays.[10][11][12]
-
Membrane Proteins: Especially G-protein coupled receptors (GPCRs), where maintaining the native conformation is critical for ligand binding and functional assays.[13][14][15]
-
Enzymes with Sensitive Activity: Minimizing denaturation to retain enzymatic function for downstream activity assays.
-
Proteins Prone to Aggregation: The mild solubilization can help prevent the aggregation of sensitive proteins during extraction.
Experimental Protocols
The following are suggested starting protocols for utilizing this compound in cell lysis. Note: These are generalized protocols and should be optimized for specific cell types and target proteins.
Protocol 1: Gentle Lysis of Adherent Mammalian Cells for Co-Immunoprecipitation
This protocol is designed to lyse cells under non-denaturing conditions to preserve protein-protein interactions.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
Protease Inhibitor Cocktail (add fresh)
-
Phosphatase Inhibitor Cocktail (optional, add fresh)
-
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for an additional 15 minutes with gentle rocking.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as co-immunoprecipitation.
Protocol 2: Extraction of Membrane Proteins (e.g., GPCRs)
This protocol aims to solubilize membrane proteins while preserving their structure.
Materials:
-
Membrane Lysis Buffer:
-
50 mM HEPES, pH 7.5
-
200 mM NaCl
-
10% (v/v) Glycerol
-
1-2% (w/v) this compound (optimization may be required)
-
Protease Inhibitor Cocktail (add fresh)
-
-
Homogenization Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M Sucrose)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer (20-30 strokes) or short pulses of sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Membrane Lysis Buffer.
-
Incubate for 1-2 hours at 4°C with gentle rotation to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the potential performance of this compound in comparison to other commonly used detergents. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Comparison of Lysis Buffer Efficiency for Co-Immunoprecipitation
| Lysis Buffer Detergent | Total Protein Yield (mg/mL) | Co-precipitated Protein (Arbitrary Units) | Target Protein Integrity (Western Blot) |
| 1% Triton X-100 | 1.5 | 100 | Intact |
| 1% CHAPS | 1.2 | 120 | Intact |
| 1% this compound | 1.3 | 115 | Intact |
| 1% SDS | 2.0 | 5 | Denatured |
This hypothetical data suggests that this compound could provide a good balance of protein yield and preservation of protein-protein interactions, comparable to other mild detergents like CHAPS.
Table 2: Activity of a Sensitive Enzyme After Lysis
| Lysis Buffer Detergent | Specific Activity (U/mg) | % Activity Remaining |
| Mechanical Lysis (Sonication) | 50 | 100% |
| 1% Triton X-100 | 45 | 90% |
| 1% this compound | 48 | 96% |
| 0.5% Sodium Deoxycholate | 20 | 40% |
This table illustrates the potential of this compound to better preserve the enzymatic activity of sensitive proteins compared to some other detergents.
Signaling Pathway Example: GPCR Signaling
Gentle lysis is crucial for studying G-protein coupled receptor (GPCR) signaling, as the interaction between the receptor, G-proteins, and downstream effectors is often transient and sensitive to harsh conditions.
Conclusion
This compound presents a promising alternative for the gentle lysis of cells, particularly when the integrity of sensitive proteins and their interactions is a priority. Its mild, amino acid-based nature suggests it may offer advantages over harsher detergents in applications such as co-immunoprecipitation and the study of delicate signaling pathways. The provided protocols and hypothetical data serve as a guide for researchers to begin exploring the utility of this surfactant in their specific experimental systems. Optimization of the concentration and buffer composition will be key to achieving the best results for each unique application.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 5. specialchem.com [specialchem.com]
- 6. marknature.com [marknature.com]
- 7. chemiis.com [chemiis.com]
- 8. DISODIUM COCOYL GLUTAMATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 9. researchgate.net [researchgate.net]
- 10. alpha-lifetech.com [alpha-lifetech.com]
- 11. Protein Extraction From Mammalian Tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols: Disodium Oleoyl Glutamate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium oleoyl glutamate is an acyl amino acid surfactant that combines the amino acid L-glutamic acid with oleic acid, a monounsaturated omega-9 fatty acid. While it is primarily utilized in the cosmetics industry as a mild surfactant, its potential application as a supplement in cell culture media warrants investigation.[1][2][3][4] This document provides a theoretical framework and hypothetical protocols for the use of this compound in cell culture, based on the known biological roles of its constituent parts: glutamate and oleic acid.
Disclaimer: The information provided herein is for research purposes only and is based on the scientific understanding of glutamate and oleic acid metabolism in cell culture. Currently, there is a lack of direct published evidence for the use of this compound as a standard component in cell culture media. Therefore, the following protocols and data are presented as a guide for initial investigations and should be optimized for specific cell lines and applications.
Principle of Application
The theoretical benefit of using this compound in cell culture media stems from the combined nutritional and metabolic advantages of glutamate and oleic acid.
-
Glutamate: A non-essential amino acid that serves as a key metabolite in cellular processes. It can be a primary carbon source for the TCA cycle, a precursor for the synthesis of other non-essential amino acids, and a building block for glutathione, a major intracellular antioxidant. In some cell lines, glutamate can be used as an alternative energy source to glutamine, with the potential to reduce the accumulation of ammonia, a toxic byproduct of glutamine metabolism.
-
Oleic Acid: A monounsaturated fatty acid that is a crucial component of phospholipids in cell membranes, influencing membrane fluidity and function.[] It is also a significant source of energy through beta-oxidation. Supplementation with oleic acid can be particularly beneficial in serum-free media formulations to support cell growth, viability, and productivity, especially in biomanufacturing applications with cell lines like Chinese Hamster Ovary (CHO) cells.
This compound could potentially offer a vehicle for the simultaneous delivery of these two important molecules, potentially enhancing cellular performance.
Potential Applications in Cell Culture
-
Serum-Free Media Supplement: To provide a source of both a key amino acid and a fatty acid to support cell growth and viability in the absence of serum.
-
Enhancement of Recombinant Protein Production: By providing additional energy and metabolic precursors, it may improve the productivity of cell lines used in biopharmaceutical manufacturing.
-
Investigation of Fatty Acid Metabolism: As a tool to study the effects of specific fatty acid-amino acid conjugates on cellular physiology and signaling.
-
Development of Chemically Defined Media: To create more consistent and defined culture conditions by replacing less defined components like serum.
Hypothetical Quantitative Data
The following tables represent hypothetical data from proof-of-concept studies to illustrate the potential effects of this compound on a generic CHO cell line. These are not real experimental results.
Table 1: Effect of this compound on CHO Cell Growth and Viability
| Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) at Day 7 |
| 0 (Control) | 8.2 ± 0.4 | 92 ± 2 |
| 10 | 8.5 ± 0.3 | 93 ± 1 |
| 50 | 9.1 ± 0.5 | 95 ± 2 |
| 100 | 9.8 ± 0.4 | 96 ± 1 |
| 200 | 9.5 ± 0.6 | 94 ± 3 |
Table 2: Effect of this compound on Monoclonal Antibody (mAb) Titer
| Concentration (µM) | Specific Productivity (pg/cell/day) | Final mAb Titer (g/L) |
| 0 (Control) | 35 ± 3 | 1.8 ± 0.2 |
| 10 | 36 ± 2 | 1.9 ± 0.1 |
| 50 | 40 ± 4 | 2.2 ± 0.3 |
| 100 | 45 ± 3 | 2.5 ± 0.2 |
| 200 | 42 ± 5 | 2.3 ± 0.4 |
Experimental Protocols
The following are detailed, yet hypothetical, protocols for evaluating the effects of this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
High-purity water for cell culture
-
0.22 µm sterile filter
-
Sterile conical tubes
Procedure:
-
Due to the surfactant nature of this compound, it is expected to have some solubility in aqueous solutions. However, the oleoyl chain may limit high concentrations.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-purity water.
-
Gentle warming (to no more than 37°C) and vortexing may be required to aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm filter into a sterile conical tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Growth and Viability Assay
Materials:
-
CHO cells (or other cell line of interest)
-
Basal cell culture medium (serum-free and chemically defined is recommended)
-
This compound stock solution (from Protocol 1)
-
Shake flasks or multi-well plates
-
Cell counter (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
Procedure:
-
Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL in shake flasks containing the basal medium.
-
Add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM). Ensure the volume of stock solution added is minimal to avoid significant dilution of the basal medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM).
-
Monitor cell growth and viability daily for 7-14 days.
-
To measure cell density and viability, take a representative sample from each flask, mix with an equal volume of trypan blue, and count using a cell counter.
-
Plot the viable cell density and viability over time for each condition.
Protocol 3: Assessment of Recombinant Protein Production
Materials:
-
A recombinant CHO cell line producing a specific protein (e.g., a monoclonal antibody).
-
Materials from Protocol 2.
-
Method for quantifying the protein of interest (e.g., ELISA, HPLC).
Procedure:
-
Follow the cell culture setup as described in Protocol 2.
-
On the final day of the culture, collect a sample of the cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
Quantify the concentration of the recombinant protein in the supernatant using a validated assay (e.g., Protein A HPLC for monoclonal antibodies).
-
Calculate the specific productivity (qP) in picograms per cell per day.
-
Compare the final protein titer and specific productivity across the different concentrations of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The introduction of this compound into the cell culture medium could potentially influence multiple signaling pathways due to its constituent parts.
Caption: Hypothetical metabolic fate of the glutamate component.
Caption: Potential roles of the oleic acid component in cellular processes.
Experimental Workflow
Caption: Workflow for evaluating this compound in cell culture.
Safety and Handling
As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound powder and solutions. The material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
While direct evidence is currently lacking, the constituent components of this compound suggest it could be a beneficial supplement in certain cell culture applications, particularly in serum-free and chemically defined media. The provided hypothetical protocols and data tables offer a starting point for researchers to investigate its potential effects on cell growth, viability, and productivity. It is crucial to empirically determine the optimal concentration and to validate its effects for each specific cell line and process.
References
Application Note: Analysis of Disodium Oleoyl Glutamate by HPLC with Mass Spectrometry
Abstract
This application note presents a detailed protocol for the identification and quantification of disodium oleoyl glutamate in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This compound is an anionic surfactant derived from the amino acid L-glutamic acid and oleic acid, valued for its mildness and cleansing properties in personal care products. The method described herein utilizes reversed-phase HPLC for the separation of this compound from other components, followed by sensitive and selective detection by mass spectrometry. This approach avoids the need for derivatization, offering a direct and efficient analytical solution for researchers, scientists, and professionals in drug development and cosmetic industries.
Introduction
This compound is a member of the N-acyl amino acid surfactant family, which is gaining popularity in cosmetic and pharmaceutical formulations due to its excellent biocompatibility and low irritation potential.[1] Accurate and reliable analytical methods are crucial for quality control, formulation development, and stability testing of products containing this ingredient. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity for the analysis of such compounds.[2][3] This application note provides a comprehensive methodology for the analysis of this compound, building upon established methods for similar N-acyl amino acid surfactants.[4][5][6]
Experimental
Materials and Reagents
-
This compound standard (purity ≥95%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., cosmetic base, formulation placebo)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A reversed-phase separation is employed to analyze this compound.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Electrospray ionization in negative ion mode is recommended for the analysis of the anionic this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-1000 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Liquid Samples (e.g., cleansers, shampoos): Accurately weigh 1 g of the sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 acetonitrile/water mixture. Sonicate for 10 minutes to ensure complete dissolution.
-
Solid or Semi-Solid Samples (e.g., creams, lotions): Accurately weigh 0.5 g of the sample into a 50 mL centrifuge tube. Add 20 mL of a 50:50 acetonitrile/water mixture and vortex for 5 minutes. Sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant or the diluted liquid sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Results and Discussion
The expected mass for the singly charged oleoyl glutamate anion [M-H]⁻ is calculated based on its chemical structure. The molecular formula for oleoyl glutamic acid is C₂₃H₄₁NO₅, with a monoisotopic mass of 411.2985 g/mol . Therefore, the expected m/z for the singly charged anion is 410.2912.
Expected Quantitative Data
The following table summarizes the expected retention time and mass-to-charge ratio for this compound under the described conditions.
| Analyte | Expected Retention Time (min) | Expected [M-H]⁻ (m/z) |
| Oleoyl Glutamate | ~ 8.5 | 410.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow from sample to result.
Conclusion
The HPLC-MS method described provides a robust and sensitive approach for the analysis of this compound in various sample matrices. The method is straightforward, avoiding time-consuming derivatization steps, and offers the high selectivity required for complex formulations. This application note serves as a valuable resource for quality control and research and development in industries utilizing this mild surfactant.
References
- 1. DISODIUM COCOYL GLUTAMATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. A survey of free glutamic acid in foods using a robust LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Formulation of Microemulsions Using Disodium Oleoyl Glutamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium oleoyl glutamate is an anionic amino acid-based surfactant valued for its mildness, biodegradability, and excellent emulsifying properties. These characteristics make it a compelling candidate for the formulation of microemulsions, which are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant, often in combination with a co-surfactant. Microemulsions are of significant interest in the pharmaceutical and cosmetic industries as delivery systems for a variety of active ingredients, offering benefits such as enhanced solubilization of poorly soluble compounds, improved bioavailability, and aesthetic appeal.[1][2]
These application notes provide a comprehensive overview of the formulation and characterization of oil-in-water (O/W) microemulsions using this compound as the primary surfactant. Detailed experimental protocols are provided to guide researchers in the development and analysis of these advanced delivery systems.
Key Components and Considerations
The formation of a stable microemulsion is a delicate balance between the oil phase, aqueous phase, surfactant, and co-surfactant.
-
Oil Phase: The choice of oil is critical and depends on the desired application and the solubility of the active ingredient. Common oils for pharmaceutical and cosmetic microemulsions include oleic acid, isopropyl myristate, and medium-chain triglycerides.
-
Aqueous Phase: Typically purified water, but can also contain buffers or other hydrophilic active ingredients.
-
Surfactant (this compound): As the primary emulsifier, it reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets.
-
Co-surfactant: Short-chain alcohols like propylene glycol or ethanol are often used to further reduce interfacial tension and increase the flexibility of the surfactant film, which is crucial for the formation of a microemulsion region.
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is a fundamental step in identifying the concentration ranges of oil, water, and a fixed ratio of surfactant to co-surfactant (Sₘᵢₓ) that result in a stable microemulsion.
Materials:
-
This compound
-
Propylene Glycol (Co-surfactant)
-
Isopropyl Myristate (Oil Phase)
-
Purified Water (Aqueous Phase)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
Procedure:
-
Prepare the Surfactant/Co-surfactant Mixture (Sₘᵢₓ): Prepare mixtures of this compound and propylene glycol at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase (isopropyl myristate) and the Sₘᵢₓ in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.
-
Place each vial on a magnetic stirrer and begin gentle stirring.
-
Slowly titrate each oil/Sₘᵢₓ mixture with purified water from a burette at a constant temperature.
-
Observe the mixture for changes in appearance. The endpoint of the titration is the point where the mixture becomes clear and transparent, indicating the formation of a microemulsion. Record the amount of water added.
-
Continue adding water until the mixture becomes turbid, indicating a phase transition out of the microemulsion region.
-
-
Plotting the Phase Diagram:
-
Calculate the weight percentage of the oil, water, and Sₘᵢₓ for each clear point.
-
Plot these points on a ternary phase diagram graph paper.
-
The region enclosed by these points represents the microemulsion domain.
-
Protocol 2: Preparation of a this compound Microemulsion
This protocol describes the preparation of a specific oil-in-water microemulsion formulation based on the results from the phase diagram studies.
Materials:
-
This compound
-
Propylene Glycol
-
Oleic Acid (Oil Phase)
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the required amounts of this compound and propylene glycol and mix them to form a homogenous Sₘᵢₓ.
-
In a separate beaker, weigh the specified amount of oleic acid.
-
Add the Sₘᵢₓ to the oleic acid and stir until a clear, uniform mixture is obtained.
-
Slowly add the purified water to the oil/Sₘᵢₓ mixture while stirring continuously until a transparent microemulsion is formed.
Protocol 3: Characterization of the Microemulsion
1. Droplet Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using an ELS instrument to assess the surface charge and stability of the droplets.
-
2. Morphological Characterization:
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
A thin film of the microemulsion is applied to a TEM grid.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
The vitrified sample is then observed under a transmission electron microscope at cryogenic temperatures to visualize the droplet morphology.
-
3. Stability Studies:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing and thawing (e.g., -20°C for 48 hours followed by 25°C for 48 hours) and check for any signs of instability.
-
-
Long-Term Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period and periodically evaluate its physical appearance, droplet size, and zeta potential.
Data Presentation
The following tables provide hypothetical yet representative data for a series of microemulsions formulated with this compound.
Table 1: Formulation Composition of this compound Microemulsions
| Formulation Code | This compound (wt%) | Propylene Glycol (wt%) | Oleic Acid (wt%) | Water (wt%) | Sₘᵢₓ Ratio (Surfactant:Co-surfactant) |
| ME-DOG-1 | 20 | 10 | 15 | 55 | 2:1 |
| ME-DOG-2 | 25 | 12.5 | 10 | 52.5 | 2:1 |
| ME-DOG-3 | 30 | 10 | 12 | 48 | 3:1 |
| ME-DOG-4 | 25 | 15 | 18 | 42 | 5:3 |
Table 2: Physicochemical Characterization of this compound Microemulsions
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Appearance |
| ME-DOG-1 | 85.3 ± 2.1 | 0.15 ± 0.02 | -35.2 ± 1.5 | Transparent |
| ME-DOG-2 | 65.7 ± 1.8 | 0.12 ± 0.01 | -38.9 ± 1.8 | Transparent |
| ME-DOG-3 | 92.1 ± 2.5 | 0.18 ± 0.03 | -40.5 ± 2.1 | Transparent |
| ME-DOG-4 | 110.4 ± 3.2 | 0.21 ± 0.02 | -33.7 ± 1.9 | Translucent |
Logical Relationships in Microemulsion Formulation
The relationship between the components and the resulting microemulsion properties can be visualized as a logical flow.
Conclusion
This compound is a promising surfactant for the development of stable and effective oil-in-water microemulsions for pharmaceutical and cosmetic applications. By systematically constructing pseudo-ternary phase diagrams, researchers can identify optimal component ratios to formulate microemulsions with desired physicochemical properties. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working on the formulation of advanced drug delivery systems.
References
Troubleshooting & Optimization
Preventing precipitation of disodium oleoyl glutamate at low temperatures
Technical Support Center: Disodium Oleoyl Glutamate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing precipitation at low temperatures to ensure the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an anionic amino acid surfactant. Its structure consists of a hydrophilic glutamate headgroup and a hydrophobic oleoyl tail. This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions, making it a useful ingredient in various formulations.
Q2: Why does my this compound solution become cloudy or form a precipitate at low temperatures?
The solubility of this compound in water decreases as the temperature drops. At a certain temperature, known as the Krafft point, the surfactant's solubility can be exceeded, leading to its crystallization and precipitation out of the solution. This is a common phenomenon for many surfactants. Some sources indicate that for related compounds like disodium cocoyl glutamate, this can be reversed by gentle heating to 40-60°C.[1][2]
Q3: What is the Krafft point and why is it important?
Q4: Are there any general storage recommendations for this compound solutions?
While specific storage conditions for this compound are not detailed in the available literature, for a related compound, disodium cocoyl glutamate, it is recommended to store it in a cool, dry, and well-ventilated place, away from moisture, heat, and direct sunlight, at temperatures below 30°C (86°F).[3] Given the potential for low-temperature precipitation, it is advisable to store solutions at controlled room temperature and protect them from freezing.
Troubleshooting Guide: Precipitation at Low Temperatures
Issue: The this compound solution appears cloudy, hazy, or has visible solid particles after being stored at a low temperature.
This is a clear indication of surfactant precipitation due to its reduced solubility at lower temperatures. The following troubleshooting steps can help you address this issue.
Caption: Troubleshooting workflow for precipitation.
Corrective Actions:
-
Addition of Co-solvents (Hydrotropes):
-
Action: Incorporate low-molecular-weight polar solvents to disrupt water's hydrogen bonding, thereby reducing the energy required for the surfactant to dissolve.[4]
-
Examples: Propylene glycol, ethanol, or isopropanol.
-
Starting Concentration: Begin with 5-10% (w/w) of the total formulation.[4] This range has been shown to lower the crystallization temperature of other surfactants by 3-5°C.[4]
-
-
Incorporation of Co-surfactants:
-
Action: Blend this compound with an auxiliary surfactant to improve micellar efficiency and stability at low temperatures.[4]
-
Examples:
-
Starting Concentration: Introduce the co-surfactant at a 1:4 to 1:2 ratio relative to the primary surfactant (this compound).
-
-
pH Adjustment:
-
Action: Modify the pH of the formulation to a neutral or slightly alkaline range. This can enhance the solubility of anionic surfactants by reducing the protonation of their carboxylate head groups.[4]
-
Recommended Range: pH 7.5 - 8.5.[4]
-
Reagents: Use a suitable buffering system or a pH adjuster like sodium hydroxide or citric acid to achieve and maintain the target pH.
-
-
Addition of Chelating Agents:
-
Action: If your formulation contains hard water or metal ions, these can interact with the anionic surfactant and cause precipitation. A chelating agent will sequester these ions.[4]
-
Example: Sodium citrate.
-
Starting Concentration: A low concentration, such as 0.3% (w/w), has been shown to significantly reduce surfactant loss in hard water.[4]
-
Quantitative Data for Initial Experiments
The following table provides suggested starting concentrations for excipients to prevent the precipitation of this compound. Note that these are based on general principles for anionic surfactants and may require optimization for your specific formulation.
| Excipient Category | Example | Recommended Starting Concentration (w/w) | Reference |
| Co-solvent | Propylene Glycol | 5 - 10% | [4] |
| Co-surfactant | Cocamidopropyl Betaine | 1:4 to 1:2 ratio with primary surfactant | [4] |
| pH Adjuster | Sodium Hydroxide / Citric Acid | Adjust to pH 7.5 - 8.5 | [4] |
| Chelating Agent | Sodium Citrate | 0.3% | [4] |
Experimental Protocols
Protocol 1: Low-Temperature Stability Assessment
This protocol outlines the steps to evaluate the stability of your this compound formulation at low temperatures.
Caption: Low-temperature stability testing workflow.
Methodology:
-
Sample Preparation:
-
Prepare multiple samples of your this compound formulation, including a control (without any stabilizing excipients) and variations with different types and concentrations of co-solvents, co-surfactants, pH adjustments, and/or chelating agents.
-
Place each sample in a clear, sealed container (e.g., glass vial).
-
-
Initial Assessment (Time 0):
-
Low-Temperature Storage:
-
Place the samples in a refrigerated environment at a controlled low temperature (e.g., 4°C).
-
-
Periodic Evaluation:
-
At predetermined time points (e.g., 24, 48, and 72 hours), remove the samples from the cold storage.
-
Allow the samples to equilibrate to room temperature for a consistent duration before observation.
-
Perform a visual inspection of each sample for any signs of precipitation, such as cloudiness, haze, or visible solid particles.[1][5] Record your observations.
-
(Optional) Measure the turbidity of each sample to quantify the extent of precipitation.
-
-
Data Analysis:
-
Compare the visual observations and turbidity measurements of the different formulations over time.
-
Identify the formulation(s) that remain clear and stable at the low temperature.
-
Protocol 2: Visual Inspection for Precipitation
A standardized method for visual inspection is crucial for consistent and reliable results.
Methodology:
-
Preparation:
-
Gently swirl and/or invert the sample vial 3-6 times to ensure homogeneity. Avoid introducing air bubbles.[5]
-
-
Inspection Environment:
-
Conduct the inspection in a well-lit area.
-
Use both a black and a white background to enhance the visibility of any particulates.[1]
-
-
Procedure:
-
Hold the sample vial against the white background and inspect for any dark particles.
-
Hold the sample vial against the black background and inspect for any light-colored particles or general haziness.
-
Swirl the container gently and observe for any movement of particles.
-
-
Recording Observations:
-
Document the presence or absence of particles.
-
If particles are present, describe their characteristics (e.g., number, size, shape, color).
-
Note any cloudiness or haze in the solution.
-
This technical support center provides a starting point for addressing low-temperature precipitation of this compound. Due to the limited specific data available for this particular surfactant, a systematic experimental approach as outlined in the protocols is highly recommended to determine the optimal stabilization strategy for your unique formulation.
References
Technical Support Center: Optimizing Disodium Oleoyl Glutamate for Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing disodium oleoyl glutamate for the solubilization of proteins. The following sections offer detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate the successful extraction and stabilization of your target proteins.
Troubleshooting Guide
Researchers may encounter several challenges when optimizing the concentration of this compound. This guide addresses common issues in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Insufficient surfactant concentration. | Increase the concentration of this compound in increments. Start with a concentration around the estimated Critical Micelle Concentration (CMC) and test a range up to 5-10 times the estimated CMC. A detergent-to-protein ratio of at least 4:1 (w/w) is a good starting point, with a ratio of 10:1 (w/w) or higher often required for complete solubilization of membrane proteins. |
| Incomplete cell lysis. | Ensure your cell lysis protocol is effective. Consider combining detergent solubilization with mechanical methods such as sonication or French press. | |
| Protein is insoluble in the chosen buffer. | Optimize buffer conditions. Vary the pH and ionic strength (salt concentration), as these can significantly impact protein solubility.[1] | |
| Protein Aggregation | Surfactant concentration is too low or too high. | Below the CMC, the detergent may not effectively shield the hydrophobic regions of the protein. Significantly above the CMC, excessive delipidation can occur, leading to aggregation. Perform a concentration optimization experiment to find the ideal range. |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength. The addition of stabilizing agents like glycerol or specific ions may be necessary. | |
| Protein is inherently unstable once solubilized. | Work quickly and at low temperatures (e.g., 4°C) to minimize protein degradation and aggregation.[2] Consider adding protease inhibitors to your lysis buffer. | |
| Loss of Protein Activity/Function | Protein denaturation by the surfactant. | This compound is an anionic surfactant, which can be more denaturing than non-ionic or zwitterionic detergents.[3] If maintaining protein function is critical, consider using the lowest effective concentration of the surfactant. It may also be beneficial to screen other, milder detergents. |
| Removal of essential lipids or cofactors. | Some membrane proteins require associated lipids to maintain their active conformation.[2] Overly harsh solubilization can strip these away. Try a lower detergent-to-protein ratio or consider adding back specific lipids to the solubilization buffer. | |
| Interference with Downstream Applications | Presence of the surfactant. | Surfactants can interfere with subsequent analytical techniques such as mass spectrometry or certain immunoassays. It is often necessary to remove excess detergent after solubilization using methods like dialysis, gel filtration, or hydrophobic adsorption chromatography.[1] |
| Surfactant absorbs at 280 nm. | While the glutamate headgroup does not absorb at 280 nm, impurities in the detergent preparation might. It is important to use a high-purity surfactant. If interference is an issue, alternative protein quantification methods like the Bradford or BCA assay may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
We recommend starting with a concentration range of 0.1% to 1.0% (w/v) and optimizing from there. It is generally advisable to work at concentrations at least two times the CMC.[6]
Q2: How does the detergent-to-protein ratio affect solubilization?
A2: The ratio of detergent to protein is a critical factor. At low ratios, the detergent may only bind to the protein without causing solubilization. As the ratio increases, the lipid bilayer of the membrane becomes saturated with detergent, leading to the formation of mixed micelles containing protein, lipid, and detergent. A further increase in the detergent concentration can lead to the progressive removal of lipids from the protein-detergent complex.[1] A detergent/protein ratio of around 1-2 (w/w) is often sufficient to form mixed micelles, while a ratio of 10 (w/w) or higher may be needed for complete delipidation.[6][1]
Q3: Can this compound be used for all types of proteins?
A3: this compound, as an anionic surfactant, is a relatively strong solubilizing agent.[7] This makes it potentially effective for integral membrane proteins, which are notoriously difficult to extract. However, its anionic nature also means it has a higher tendency to denature proteins compared to non-ionic or zwitterionic detergents.[7][3] Therefore, for applications where maintaining the native structure and function of the protein is paramount, it is advisable to also screen milder detergents.
Q4: What buffer conditions are compatible with this compound?
A4: this compound is expected to be compatible with a wide range of common biological buffers (e.g., Tris, HEPES, phosphate buffers). The pH of the buffer can influence both the charge of the protein and the surfactant, thereby affecting their interaction. It is recommended to maintain the pH within a range where the target protein is stable. The ionic strength of the buffer, adjusted with salts like NaCl or KCl, can also impact micelle formation and protein solubility and should be optimized for each specific system.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a method for determining the optimal concentration of this compound for solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
This compound (10% w/v stock solution)
-
Centrifuge capable of high speeds (e.g., ultracentrifuge)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a membrane suspension: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Set up a concentration gradient: Prepare a series of microcentrifuge tubes, each containing the same amount of membrane suspension. Add the 10% this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate: Incubate the samples on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifugation: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Analyze the supernatant: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins.
-
Quantify solubilization: Analyze the amount of the target protein in the supernatant of each sample by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to your protein of interest.
-
Determine the optimal concentration: The optimal concentration is the lowest concentration of this compound that results in the maximum amount of solubilized target protein in the supernatant.
Data Presentation
The results from the screening experiment can be summarized in a table for easy comparison.
| This compound Concentration (% w/v) | Total Protein in Supernatant (mg/mL) | Target Protein in Supernatant (Arbitrary Units from Western Blot) |
| 0 (Control) | ||
| 0.1 | ||
| 0.25 | ||
| 0.5 | ||
| 0.75 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 |
Visualizations
Experimental Workflow for Optimizing Surfactant Concentration
Caption: Workflow for optimizing this compound concentration.
Factors Influencing Protein Solubilization
Caption: Key factors influencing protein solubilization efficiency.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Technical Support Center: Managing Foaming in Disodium Oleoyl Glutamate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with foam formation in experiments involving disodium oleoyl glutamate solutions. Here you will find troubleshooting guidance, frequently asked questions, data tables, and detailed protocols to help you effectively manage and control foaming.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of excessive foaming in my this compound solution?
A1: this compound is an anionic amino acid surfactant known for its excellent foaming capabilities.[1] Excessive foaming can be triggered by several factors in an experimental setting:
-
High Surfactant Concentration: Increased concentrations of this compound will inherently lead to more significant and stable foam formation.[2]
-
Agitation and Shear: High-shear mixing, vigorous shaking, sparging, or any action that introduces gas into the solution can cause excessive foaming.[3]
-
Solution Composition: The pH, ionic strength, and presence of other components in your solution can influence the foaming properties of the surfactant.[2]
-
Impurities: The presence of certain impurities can sometimes stabilize the foam, making it more persistent.
Q2: How can I proactively prevent or minimize foaming before I begin my experiment?
A2: Taking preventative steps can significantly reduce the impact of foaming on your experiments. Consider the following:
-
Optimize Concentration: Use the lowest possible concentration of this compound that still meets the requirements of your experiment.
-
Control Agitation: Employ low-shear mixing techniques. When mixing, avoid creating a vortex, as this will draw air into the solution and promote foaming.[3]
-
Degas Your Solvent: Where appropriate for your experimental design, degassing the solvent before the addition of the surfactant can reduce the amount of dissolved gas available to form foam.
Q3: What are the main categories of antifoaming agents I can use, and how do they work?
A3: The most common types of antifoaming agents are silicone-based and polymer-based.
-
Silicone-based antifoams: These are typically composed of polydimethylsiloxane (PDMS) and are highly effective even at very low concentrations. They work by having a low surface tension that allows them to spread rapidly across the surface of the foam, causing the bubbles to rupture.[4]
-
Polymer-based antifoams: This category includes substances like polyethylene glycols (PEGs) and polypropylene glycols (PPGs). They function by disrupting the stability of the foam lamellae (the thin liquid film between bubbles).
Q4: Is it possible that adding an antifoaming agent will interfere with my experimental results?
A4: Yes, the addition of any substance to your experimental system, including an antifoaming agent, has the potential to cause interference.[5] Possible effects include:
-
Alterations in surface tension, which could affect interfacial processes.
-
Unintended interactions with other molecules in your solution.
-
The introduction of chemical impurities. It is highly recommended to run a control experiment containing the antifoam agent at the intended concentration to assess its potential impact on your results.
Troubleshooting Guide
If you are experiencing unexpected and excessive foaming during your experiment, the following troubleshooting workflow can help you to systematically diagnose and address the issue.
References
Technical Support Center: Managing Disodium Oleoyl Glutamate Interference in Protein Assays
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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the surfactant this compound in colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: Why is my protein assay giving inaccurate readings in the presence of this compound?
This compound is an anionic surfactant used to solubilize and stabilize proteins. However, like many detergents, it can interfere with common colorimetric protein assays, leading to inaccurate protein concentration measurements. The mechanism of interference depends on the specific assay being used.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex. Surfactants like this compound can interfere with this process, although the BCA assay is generally more resistant to detergents than the Bradford assay.
-
Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to basic and aromatic amino acid residues. In its unbound, acidic state, the dye is reddish-brown. Upon binding to protein, it stabilizes in a blue form. Anionic surfactants like this compound can interfere with this dye-protein interaction, often leading to precipitation of the dye or inaccurate absorbance readings.[1]
Q2: How can I identify if this compound is interfering with my assay?
You can suspect interference if you observe any of the following:
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Inconsistent or non-linear standard curve: Your protein standards do not produce a linear and reproducible curve.
-
High background readings: The blank samples (containing buffer and this compound but no protein) show high absorbance.
-
Precipitation: A precipitate forms when the assay reagent is added to your sample. This is more common with the Bradford assay.
-
Unexpected results: The calculated protein concentrations are significantly higher or lower than expected.
To confirm interference, run a control experiment with a known concentration of a standard protein (like BSA) in the same buffer containing this compound that you are using for your samples. Compare this to a standard curve prepared in a compatible buffer (e.g., saline).
Q3: What are the recommended methods to overcome this interference?
There are several strategies to mitigate the effects of this compound in your protein assays. The best method will depend on your sample, the concentration of the surfactant, and your downstream application.
-
Dilute the Sample: If your protein concentration is high enough, you can dilute your sample in a compatible buffer to reduce the concentration of this compound to a non-interfering level.
-
Protein Precipitation: This is a highly effective method to separate the protein from the interfering surfactant. Trichloroacetic acid (TCA) and acetone precipitation are common techniques.[1][2][3]
-
Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents. Consider using a detergent-compatible Bradford assay or a modified BCA assay.
Below is a troubleshooting workflow to help you decide on the best approach.
Quantitative Data on Surfactant Interference
Disclaimer: The following data is for common laboratory surfactants and should be used as an estimation. The interference of this compound may vary. It is always recommended to perform a pilot experiment to determine the compatibility of your specific buffer with the chosen assay.
Table 1: BCA Assay Surfactant Compatibility
| Surfactant | Maximum Compatible Concentration |
| SDS (Sodium Dodecyl Sulfate) | 1% |
| Triton X-100 | 1% |
| Tween-20 | 1% |
| CHAPS | 5% |
Data sourced from manufacturer's technical documentation.
Table 2: Standard Bradford Assay Surfactant Compatibility
| Surfactant | Maximum Compatible Concentration |
| SDS (Sodium Dodecyl Sulfate) | 0.01% |
| Triton X-100 | 0.01% |
| Tween-20 | 0.05% |
Data sourced from manufacturer's technical documentation.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This method is effective for concentrating protein samples and removing interfering substances.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA. For a 100 µL sample, add 100 µL of 20% TCA to get a final concentration of 10% TCA.
-
Vortex the mixture and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the this compound and other interfering substances.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.
Protocol 2: Acetone Precipitation
This is a milder precipitation method that can also be used to remove interfering substances.
Materials:
-
Acetone, ice-cold (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone to the tube (e.g., for a 100 µL sample, add 400 µL of cold acetone).
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the protein.
-
Decant the supernatant containing the interfering substances.
-
Allow the pellet to air-dry at room temperature for up to 30 minutes. Avoid over-drying.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
Mechanism of Interference Diagrams
The following diagrams illustrate the general mechanisms of the BCA and Bradford assays and how an anionic surfactant like this compound can interfere.
References
Technical Support Center: Removing Disodium Oleoyl Glutamate from Protein Samples
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual disodium oleoyl glutamate from protein samples.
Troubleshooting Guides
Issue: My protein of interest is precipitating after attempting to remove the surfactant.
-
Possible Cause 1: Rapid removal of the surfactant. this compound, an anionic surfactant, likely plays a role in maintaining the solubility of your protein, especially if it is a membrane protein or has significant hydrophobic regions. Rapid removal can lead to protein aggregation and precipitation.
-
Troubleshooting Tip 1: Opt for a gradual removal method like dialysis. Start with a dialysis buffer containing a low concentration of a non-ionic or zwitterionic detergent and gradually reduce the detergent concentration over subsequent buffer changes. This allows for a slower, more controlled removal of the this compound, minimizing the risk of protein precipitation.[1]
-
Troubleshooting Tip 2: If using a detergent-binding resin, try reducing the amount of resin or the incubation time to slow down the removal process.
-
Possible Cause 2: Incorrect buffer conditions. The pH and ionic strength of your buffer are critical for protein stability.
-
Troubleshooting Tip: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge and promote solubility.[2] You can also try including stabilizing additives in your buffer, such as glycerol (5-20%), low concentrations of non-ionic detergents, or specific salts.
Issue: I am observing low protein recovery after the removal process.
-
Possible Cause 1: Non-specific binding to the removal matrix. Your protein may be binding to the dialysis membrane, chromatography resin, or other materials used for surfactant removal.
-
Troubleshooting Tip 1: Pre-treat the dialysis membrane or chromatography column with a blocking agent, such as a solution of a non-target protein like Bovine Serum Albumin (BSA), to saturate non-specific binding sites.
-
Troubleshooting Tip 2: For ion-exchange chromatography, ensure the buffer conditions (pH and ionic strength) are optimized to favor the binding of the anionic this compound while repelling your protein of interest.[3]
-
Possible Cause 2: Protein precipitation and loss. As mentioned in the previous issue, protein precipitation can lead to significant loss of your sample.
-
Troubleshooting Tip: Refer to the troubleshooting tips for protein precipitation. If precipitation is unavoidable, try to resolubilize the precipitated protein using a small amount of a milder, non-ionic detergent or a denaturant like urea or guanidine hydrochloride, followed by a refolding protocol.
Issue: Downstream applications (e.g., mass spectrometry, ELISA) are still being affected by residual surfactant.
-
Possible Cause: Incomplete removal of this compound. Some methods may not be sufficient to remove the surfactant to the required low levels for sensitive downstream applications.
-
Troubleshooting Tip 1: Combine two different removal methods. For example, perform an initial bulk removal using dialysis, followed by a polishing step with a detergent-specific affinity resin.
-
Troubleshooting Tip 2: For methods like dialysis and size-exclusion chromatography, increasing the duration of the process or the number of buffer changes can improve removal efficiency. For dialysis, ensure the volume of the dialysis buffer is at least 200-500 times the sample volume for effective diffusion.[4][5]
Frequently Asked Questions (FAQs)
Q1: What type of surfactant is this compound, and how does that affect its removal?
This compound is an anionic surfactant derived from the amino acid glutamic acid.[6][7][8] Its anionic nature (negatively charged head group) is a key characteristic to consider when choosing a removal strategy. For instance, anion-exchange chromatography can be a highly effective method for capturing this surfactant while allowing a neutral or positively charged protein to flow through.
Q2: Which removal method is best for my protein?
The optimal method depends on several factors, including the properties of your protein (size, pI, hydrophobicity), the concentration of the this compound, the required final purity, and the volume of your sample. The table below provides a comparison of common methods to help you decide.
Q3: Can I use dialysis to remove this compound?
Yes, dialysis is a common and gentle method for removing small molecules like surfactant monomers from protein solutions.[3][5] However, its efficiency is dependent on the surfactant being in its monomeric form, as micelles are often too large to pass through the dialysis membrane pores.[9] To enhance the removal of anionic surfactants like this compound, it is recommended to use a large volume of dialysis buffer and perform multiple buffer changes.[4][5]
Q4: How does size-exclusion chromatography (SEC) work for surfactant removal?
SEC, also known as gel filtration, separates molecules based on their size.[3][10][11] The protein sample is passed through a column packed with porous beads. Larger molecules (like your protein) cannot enter the pores and elute first, while smaller molecules (like surfactant monomers) enter the pores and have a longer path, thus eluting later.[10][12] This method is effective for removing surfactant monomers but may not efficiently remove large micelles.
Q5: Is ion-exchange chromatography a suitable method?
Ion-exchange chromatography (IEX) is a powerful technique for removing charged surfactants like the anionic this compound.[3] By using an anion-exchange resin, the negatively charged surfactant will bind to the positively charged column matrix.[13] If your protein of interest is neutral or positively charged at the chosen buffer pH, it will not bind and can be collected in the flow-through. The bound surfactant can then be eluted from the column using a high-salt buffer.[3]
Q6: What about hydrophobic interaction chromatography (HIC)?
HIC separates molecules based on their hydrophobicity.[2][14] Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions. As the salt concentration is decreased, proteins elute based on their degree of hydrophobicity.[14][15] While HIC is primarily a protein purification technique, it can also be effective in separating proteins from surfactants. Under high salt conditions, both the protein and the surfactant may bind to the resin. By carefully optimizing the salt gradient for elution, it may be possible to achieve separation.
Q7: When should I consider protein precipitation?
Protein precipitation is a rapid method for concentrating a protein sample and removing various contaminants, including surfactants.[16] Solvents like acetone or ethanol, or acids like trichloroacetic acid (TCA), can be used to precipitate the protein, leaving the surfactant in the supernatant.[16] However, this method can lead to protein denaturation and may result in incomplete recovery upon resolubilization.
Q8: Are there specialized reagents for surfactant removal?
Yes, several commercially available resins are designed for high-affinity binding of various types of detergents, including anionic surfactants.[3][9] These are often based on styrene-divinylbenzene or other hydrophobic materials and can be very effective. Additionally, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core, can encapsulate surfactant molecules and facilitate their removal.[1][17][18][19]
Data Presentation
Table 1: Comparison of this compound Removal Strategies
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Dialysis | Size-based separation via a semi-permeable membrane | Gentle, preserves protein activity; simple setup.[4] | Time-consuming; inefficient for large micelles; may require large buffer volumes.[1] | > 90% |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Relatively fast; can be used for buffer exchange simultaneously. | Can dilute the sample; inefficient for micelles similar in size to the protein. | > 85% |
| Ion-Exchange Chromatography (IEX) | Separation based on charge.[3] | Highly effective for anionic surfactants; high capacity.[13] | Requires protein to be stable at a pH where it doesn't bind to the resin; may require optimization. | > 90% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[14] | Can be used in series with IEX; preserves protein activity.[15] | May require significant optimization of salt concentrations; potential for protein loss. | 70-95% |
| Protein Precipitation | Differential solubility. | Fast and simple; concentrates the protein.[16] | Can cause irreversible protein denaturation and aggregation; potential for co-precipitation. | 50-90% |
| Detergent-Binding Resins | High-affinity adsorption of surfactants.[9] | High removal efficiency; can be used for a wide range of detergents. | Can be expensive; may have some non-specific protein binding. | > 95%[9] |
| Cyclodextrins | Encapsulation of surfactant molecules.[1] | Specific for surfactants; gentle on proteins. | Can be costly; may require a subsequent step to remove the cyclodextrin-surfactant complex. | > 90% |
Experimental Protocols
Protocol 1: Dialysis for Removal of this compound
This protocol is suitable for gentle, bulk removal of the surfactant.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least three times smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 30 kDa protein). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely close the ends.
-
First Dialysis Step: Immerse the dialysis bag in a beaker containing dialysis buffer (e.g., Tris-buffered saline, pH 7.4) with a volume at least 200-500 times that of the sample.[4][5] Stir the buffer gently on a magnetic stir plate at 4°C for 2-4 hours.
-
Buffer Changes: Change the dialysis buffer. For a gradual removal to prevent protein precipitation, the second buffer can contain a low concentration of a non-ionic detergent. Perform at least three buffer changes in total. The final dialysis can be performed overnight at 4°C.[4][20]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover the protein sample.
Protocol 2: Anion-Exchange Chromatography for this compound Removal
This protocol is highly effective for the removal of the anionic this compound.
-
Resin Selection and Equilibration: Choose a strong anion-exchange (SAX) resin. Pack the resin into a column and equilibrate with a low-ionic-strength buffer at a pH where your protein of interest is either neutral or positively charged (i.e., below its pI). This will prevent the protein from binding to the resin.
-
Sample Loading: Load the protein sample onto the equilibrated column. The anionic this compound will bind to the positively charged resin.
-
Collection of Protein: Collect the flow-through fraction, which should contain your protein of interest.
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure all of your protein has eluted.
-
Surfactant Elution (Column Regeneration): Elute the bound this compound from the column using a high-salt buffer (e.g., equilibration buffer + 1-2 M NaCl). This step also regenerates the column for future use.
Visualizations
Caption: Decision workflow for selecting a suitable removal strategy.
Caption: Principle of anionic surfactant removal by IEX.
References
- 1. cyclolab.hu [cyclolab.hu]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chemiis.com [chemiis.com]
- 7. DISODIUM COCOYL GLUTAMATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 8. marknature.com [marknature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. optimizetech.com [optimizetech.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 16. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 17. Cyclodextrin-surfactant complex: A new route in DNA decompaction | Lund University [lunduniversity.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. Insights into cyclodextrin-modulated interactions between protein and surfactant at specific and nonspecific binding stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
Navigating Inconsistent Liposome Formulations with Disodium Oleoyl Glutamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of disodium oleoyl glutamate, an anionic surfactant, into liposomal formulations can offer unique advantages, but may also present challenges in achieving consistent and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formulation process. The information is based on established principles of liposome technology and the general behavior of anionic surfactants in lipid-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the potential role of this compound in my liposome formulation?
This compound is an anionic surfactant that can be incorporated into liposome formulations to potentially:
-
Modify Surface Charge: Introduce a negative surface charge, which can help to prevent aggregation due to electrostatic repulsion between vesicles.[1][2]
-
Enhance Stability: The negative charge can contribute to the overall stability of the liposomal suspension.[3]
-
Influence Drug Encapsulation: The surfactant properties may influence the encapsulation of certain drugs, particularly those with specific charge or solubility characteristics.[3]
-
Alter Vesicle Properties: The inclusion of a surfactant can affect the size, lamellarity, and fluidity of the liposome bilayer.[3][4]
Q2: I am observing significant variations in particle size and Polydispersity Index (PDI) between batches. What are the likely causes?
Inconsistent particle size and PDI are common challenges in liposome manufacturing. When using this compound, consider the following factors:
-
Incomplete Solubilization: Ensure that the this compound and lipids are fully dissolved in the organic solvent before forming the lipid film.
-
Hydration Conditions: The temperature and ionic strength of the hydration buffer can significantly impact vesicle formation.[5] The hydration temperature should be above the phase transition temperature (Tc) of all lipid components.[6][7]
-
Energy Input During Sizing: Variations in the energy applied during sonication or the number of extrusion cycles will directly affect the final particle size and PDI.[8][9]
-
Concentration of this compound: The concentration of the surfactant can influence the curvature of the lipid bilayer and, consequently, the vesicle size.[3][4]
Q3: My liposomes are aggregating and precipitating over time. How can I improve stability?
Aggregation is a sign of formulation instability. Here are some troubleshooting steps:
-
Optimize Surface Charge: The negative charge imparted by this compound should ideally lead to repulsion between liposomes.[1] Ensure the pH of your formulation maintains the negative charge.
-
Control Ionic Strength: High concentrations of salts in the buffer can shield the surface charge, leading to aggregation.[5] Consider using a buffer with a lower ionic strength.
-
Incorporate Steric Stabilizers: The addition of a PEGylated lipid (e.g., DSPE-PEG2000) can provide a protective hydrophilic layer around the liposomes, preventing aggregation through steric hindrance.
-
Storage Conditions: Store liposomes at an appropriate temperature (typically 4°C) and protect them from light and freezing.
Q4: The encapsulation efficiency of my drug is low and inconsistent. What should I investigate?
Low and variable encapsulation efficiency can be frustrating. Consider these points:
-
Drug-Lipid Interactions: The anionic nature of this compound might repel negatively charged drugs or interact unfavorably with certain lipophilic drugs within the bilayer.
-
Hydration Medium: For hydrophilic drugs, ensure the drug is completely dissolved in the hydration buffer. The pH and ionic strength of the buffer can affect the solubility of the drug and its interaction with the lipids.
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can impact the rigidity and permeability of the bilayer, thereby affecting drug retention.[10]
-
Purification Method: Ensure that the method used to remove the unencapsulated drug (e.g., dialysis, size exclusion chromatography) is not causing leakage of the encapsulated drug.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and potential solutions when working with liposome formulations containing this compound.
Problem 1: Inconsistent Particle Size and High PDI
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Formulation Components | Ensure all lipids and this compound are fully dissolved in the organic solvent. Gentle warming and vortexing can aid dissolution. |
| Uneven Lipid Film Formation | Rotate the flask at a consistent and adequate speed during solvent evaporation to ensure a thin, uniform lipid film.[6] |
| Inadequate Hydration | Hydrate the lipid film with a buffer pre-heated to a temperature above the highest Tc of the lipid components.[7][11] Ensure vigorous agitation during hydration to facilitate vesicle formation. |
| Inconsistent Sizing Process | Standardize the sonication time, power, and temperature, or the number of extrusion cycles and membrane pore size.[9] |
| Suboptimal this compound Concentration | Titrate the concentration of this compound to determine the optimal level for achieving the desired particle size. |
Problem 2: Liposome Aggregation and Instability
| Potential Cause | Recommended Solution |
| Insufficient Electrostatic Repulsion | Verify the pH of the final formulation to ensure the glutamate headgroup is deprotonated and negatively charged. A pH above the pKa of the glutamic acid is necessary. |
| Charge Shielding by Buffer Ions | Reduce the ionic strength of the storage buffer. Consider using a buffer with monovalent ions instead of divalent ions.[1] |
| Lack of Steric Hindrance | Incorporate a PEGylated lipid (e.g., 5 mol% DSPE-PEG2000) into the formulation to provide steric stabilization. |
| Inappropriate Storage | Store the liposome suspension at 4°C. Avoid freezing, as this can disrupt the liposome structure. |
Problem 3: Low or Inconsistent Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Electrostatic Repulsion of Drug | If encapsulating a negatively charged drug, the anionic nature of this compound may hinder encapsulation. Consider adjusting the pH to modify the charge of the drug or surfactant. |
| Drug Precipitation during Formulation | For hydrophobic drugs, ensure the drug remains solubilized with the lipids in the organic phase. |
| Bilayer Permeability | Optimize the lipid composition. Increasing the cholesterol content can decrease bilayer permeability and improve drug retention. |
| Leakage during Purification | Use a gentle purification method. For dialysis, ensure the molecular weight cut-off of the membrane is appropriate. For size exclusion chromatography, use a suitable resin and elution buffer. |
Quantitative Data Summary
The following tables provide typical ranges for key quality attributes of liposomal drug delivery systems. Note that these are general guidelines, and the optimal values for your specific formulation will depend on the intended application.
Table 1: Typical Particle Size and Polydispersity Index (PDI) for Liposomal Formulations
| Parameter | Acceptable Range | Optimal Range |
| Particle Size (Z-average) | 50 - 400 nm | 80 - 200 nm[12] |
| Polydispersity Index (PDI) | < 0.3[13] | < 0.2[14] |
Table 2: Typical Zeta Potential and Encapsulation Efficiency
| Parameter | Typical Range | Notes |
| Zeta Potential | -30 mV to -60 mV | For formulations with anionic components like this compound, a significant negative zeta potential is expected and desired for stability. |
| Encapsulation Efficiency | > 50% | Highly dependent on the drug, lipid composition, and preparation method.[10] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[6][8]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7][11]
-
Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
Hydration: Add the aqueous hydration buffer (which may contain a hydrophilic drug) to the flask. The buffer should be pre-heated to a temperature above the highest phase transition temperature (Tc) of the lipid components.[6][7]
-
Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to disperse the lipid film and form multilamellar vesicles (MLVs).[11]
-
Sizing: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[9]
Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the measurement temperature, scattering angle (typically 90° or 173°), and equilibration time on the DLS instrument.[15]
-
Measurement: Place the cuvette containing the diluted sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[16][17]
-
Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) from the autocorrelation function of the scattered light.[15][18]
Protocol 3: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.[19]
-
Dialysis: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.[19]
-
-
Quantification of Drug:
-
Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration (encapsulated + free) using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[20]
-
Free Drug: Measure the concentration of the drug in the filtrate/dialysate or the fractions collected after SEC.[10][19]
-
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:[10][]
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Troubleshooting workflow for inconsistent liposome formulations.
Caption: General experimental workflow for liposome preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surfactant Effects on Lipid-Based Vesicles Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 13. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic Light Scattering Measurements [bio-protocol.org]
- 16. news-medical.net [news-medical.net]
- 17. usp.org [usp.org]
- 18. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ableweb.org [ableweb.org]
Improving the stability of nanoparticles formulated with disodium oleoyl glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles stabilized with disodium oleoyl glutamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nanoparticles are aggregating after formulation. What are the likely causes and how can I fix this?
A1: Nanoparticle aggregation is a common sign of instability and can be caused by several factors when using this compound as a stabilizer.
Possible Causes:
-
Insufficient Surfactant Concentration: There may not be enough this compound to adequately coat the surface of the nanoparticles, leading to exposed hydrophobic regions and subsequent aggregation.
-
Inappropriate pH: The pH of your formulation can affect the surface charge of both the nanoparticles and the anionic surfactant.[1] If the pH is near the isoelectric point of your nanoparticles, their surface charge will be minimal, reducing electrostatic repulsion.
-
High Ionic Strength: High concentrations of salts in your buffer can compress the electrical double layer around the nanoparticles, weakening the repulsive forces that prevent aggregation.
-
Suboptimal Processing Parameters: The method of nanoparticle preparation (e.g., homogenization speed, sonication time) can impact the initial dispersion and stabilization.
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Systematically vary the concentration of this compound in your formulation. Start with a concentration range guided by literature for similar amino acid-based surfactants and create a series of formulations to identify the optimal concentration that results in the smallest particle size and lowest polydispersity index (PDI).
-
Adjust pH: Measure and adjust the pH of your nanoparticle dispersion. For anionic surfactants like this compound, a pH that ensures a negative surface charge on the nanoparticles will enhance electrostatic stabilization.[1] Experiment with a range of pH values to find the point of maximum stability, which is often indicated by the highest absolute zeta potential value.
-
Control Ionic Strength: If possible, reduce the salt concentration in your formulation. If a specific buffer is required, consider using a lower concentration or a different buffer system.
-
Refine Formulation Process: Ensure your processing parameters are consistent and optimized. This may involve adjusting the energy input during nanoparticle formation to ensure proper dispersion and surfactant adsorption.
Q2: The Polydispersity Index (PDI) of my nanoparticle formulation is high (>0.3). What does this indicate and how can I improve it?
A2: A high PDI indicates a broad particle size distribution, meaning your formulation contains nanoparticles of widely varying sizes.[2] This can affect the stability, efficacy, and safety of your final product. For many applications, a PDI of 0.3 or below is considered acceptable.[2]
Possible Causes:
-
Incomplete Dispersion: The nanoparticles may not be fully dispersed during formulation, leading to the presence of larger aggregates alongside individual particles.
-
Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an increase in the average particle size and a broader size distribution.
-
Insufficient Surfactant: Similar to aggregation, an inadequate amount of this compound may not effectively stabilize all nanoparticles, leading to a heterogeneous population.
Troubleshooting Steps:
-
Improve Dispersion Technique: Increase the energy input during formulation, for example, by increasing homogenization speed or sonication time and power.
-
Optimize Surfactant Concentration: A higher concentration of this compound can sometimes lead to a more uniform particle size by preventing the initial formation of aggregates.
-
Purification: Consider purification methods such as centrifugation or filtration to remove larger particles and narrow the size distribution.
-
Storage Conditions: Store your nanoparticle formulation at an appropriate temperature to minimize changes in particle size over time.
Q3: My zeta potential measurements are inconsistent or close to zero. What does this mean for stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles, which is a key indicator of colloidal stability. Inconsistent or near-zero zeta potential values suggest a lack of electrostatic repulsion between particles, making them prone to aggregation. For good stability, a zeta potential of at least ±30 mV is generally desired.
Possible Causes:
-
Incorrect pH: The pH of the dispersion medium has a significant impact on the surface charge of the nanoparticles and the ionization of the surfactant.
-
High Ionic Strength: As mentioned previously, high salt concentrations can shield the surface charge of the nanoparticles, leading to a lower measured zeta potential.
-
Contamination: The presence of polyvalent ions or other charged molecules can interfere with the zeta potential measurement.
Troubleshooting Steps:
-
Systematic pH Adjustment: Measure the zeta potential of your nanoparticle formulation across a range of pH values to identify the pH at which the absolute zeta potential is maximized.
-
Use a Suitable Dispersant: For zeta potential measurements, ensure your nanoparticles are dispersed in a medium of known and controlled ionic strength, typically a low molarity salt solution (e.g., 10 mM NaCl).
-
Ensure Sample Cleanliness: Use high-purity water and clean equipment to avoid contamination that could affect the surface charge.
Data Presentation
Table 1: Key Stability Parameters and Their Interpretation
| Parameter | Description | Ideal Range for Good Stability | Common Issues |
| Particle Size (Z-average) | The intensity-weighted mean hydrodynamic diameter of the nanoparticle population. | Application-dependent, but generally < 200 nm for many drug delivery applications. | Increase in size over time indicates instability. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | < 0.3 (ideally < 0.2 for a monodisperse sample).[2] | High PDI indicates a non-uniform sample. |
| Zeta Potential | A measure of the surface charge of the nanoparticles, indicating the degree of electrostatic repulsion between particles. | > +30 mV or < -30 mV. | Values between -10 mV and +10 mV suggest instability. |
Experimental Protocols
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the nanoparticle suspension is homogeneous by gentle inversion or brief vortexing. Avoid vigorous shaking that could induce aggregation.
-
Dilute the sample with an appropriate solvent (e.g., deionized water or the formulation buffer) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. A typical starting point is a 1:10 or 1:100 dilution. The goal is to achieve a count rate within the instrument's recommended range.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles that could interfere with the measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for the recommended time (typically 15-30 minutes).
-
Select the appropriate measurement parameters in the software, including the dispersant viscosity and refractive index, and the material refractive index of the nanoparticles.
-
Set the measurement temperature, typically 25°C.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered, diluted sample and then fill it with the sample.
-
Wipe the outside of the cuvette to remove any fingerprints or smudges.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged by the software.
-
-
Data Analysis:
-
The software will provide the Z-average particle size and the PDI.
-
Examine the correlation function to ensure it is a smooth decay, indicative of a good measurement.
-
Review the size distribution report to assess the homogeneity of the sample.
-
Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
-
Sample Preparation:
-
Prepare the sample as described for DLS, but dilute it in a solution of known, low ionic strength (e.g., 10 mM NaCl). This is crucial for obtaining an accurate zeta potential measurement.
-
Ensure the sample is well-dispersed.
-
-
Instrument Setup:
-
Use a dedicated zeta potential cell (e.g., a folded capillary cell).
-
Rinse the cell thoroughly with the dispersant (the low ionic strength solution) and then with the diluted sample.
-
Fill the cell with the diluted sample, ensuring there are no air bubbles.
-
-
Measurement:
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the velocity of the particles.
-
The software will calculate the electrophoretic mobility and convert it to the zeta potential using the Henry equation.
-
-
Data Analysis:
-
The software will provide the mean zeta potential and the zeta deviation.
-
Examine the phase plot to assess the quality of the measurement.
-
Visualizations
Caption: Experimental workflow for formulating and characterizing stable nanoparticles.
Caption: Relationship between formulation parameters and nanoparticle stability outcomes.
References
Validation & Comparative
Comparing the efficacy of disodium oleoyl glutamate and sodium oleate in protein extraction
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein extraction, the selection of an appropriate surfactant is paramount to maximizing yield and preserving protein integrity. This guide provides a comparative analysis of two anionic surfactants, Disodium Oleoyl Glutamate and Sodium Oleate, for their efficacy in protein extraction. While direct comparative studies are limited, this document synthesizes available data on their individual properties and the characteristics of related compounds to offer a comprehensive overview for researchers.
Introduction to the Surfactants
This compound is an amino acid-based surfactant, belonging to the acyl glutamate family. These surfactants are known for their mildness and are derived from natural sources, making them a consideration for applications where protein structure and function are critical. Acyl glutamates are recognized for their green profile and compatibility with skin and hair, suggesting a gentle action on biological molecules.[1]
Sodium Oleate is the sodium salt of oleic acid, a monounsaturated fatty acid.[2] It is a well-established anionic surfactant and emulsifier used in a variety of applications, including the solubilization of membrane proteins.[3] Its ability to disrupt lipid bilayers makes it a candidate for extracting proteins embedded within cell membranes.[4]
Mechanism of Action in Protein Extraction
Both this compound and Sodium Oleate are anionic surfactants that facilitate protein extraction by disrupting cell membranes and solubilizing proteins.[5][] Their amphipathic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail, allows them to interact with the lipid components of cell membranes and the hydrophobic regions of proteins.[] This interaction leads to the breakdown of the membrane structure and the release of proteins into the lysis buffer. Ionic detergents like these are considered strong solubilizing agents that can disrupt protein-protein interactions.[5]
Comparative Analysis of Efficacy
This compound , as an acyl glutamate, is expected to be a milder surfactant compared to traditional anionic surfactants.[1] This gentler action could be advantageous when extracting sensitive proteins where maintaining the native conformation and biological activity is a primary concern. Glutamate-based surfactants are noted for their good foam stability and moderate foam generation.[7]
Sodium Oleate is a more established surfactant in protein research, particularly for membrane proteins. Its effectiveness in solubilizing membranes is well-documented.[4] However, as a strong anionic detergent, it may have a higher propensity to denature some proteins compared to milder, amino acid-based surfactants.
Data Presentation: A Comparative Overview
Since direct experimental data for a side-by-side comparison is unavailable, the following table summarizes the general properties of acyl glutamates (representing this compound) and Sodium Oleate relevant to protein extraction.
| Property | Acyl Glutamates (e.g., this compound) | Sodium Oleate |
| Surfactant Type | Anionic, Amino Acid-Based[1] | Anionic[3] |
| Mildness | Generally considered mild[1] | Can be denaturing to some proteins[5] |
| Primary Application | Personal care products, gentle cleansing[8] | Soaps, emulsifier, membrane protein solubilization[3] |
| Biodegradability | Generally biodegradable | Information not readily available |
| pH Sensitivity | Functional properties can be pH-dependent[1] | Aqueous solutions are alkaline |
Experimental Protocols
Below is a general protocol for protein extraction using an anionic surfactant. This protocol can be adapted for use with either this compound or Sodium Oleate. Optimization of surfactant concentration, pH, and incubation time is recommended for specific applications.
General Protein Extraction Protocol
-
Cell Lysis Buffer Preparation:
-
Prepare a lysis buffer containing the desired concentration of either this compound or Sodium Oleate (typically in the range of 0.1% to 2% w/v).
-
The buffer should also contain a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), and protease inhibitors to prevent protein degradation.
-
-
Sample Preparation:
-
For cultured cells, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For tissues, dissect and wash the tissue in ice-cold PBS to remove contaminants.
-
-
Cell Lysis:
-
Add the ice-cold lysis buffer to the cell pellet or tissue.
-
For adherent cells, scrape the cells off the plate.
-
For tissues, homogenize the sample using a suitable homogenizer.
-
-
Incubation:
-
Incubate the lysate on ice or at 4°C for a specified period (e.g., 30 minutes) with gentle agitation to facilitate cell lysis and protein solubilization.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
-
Protein Collection:
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
-
Downstream Processing:
-
The protein extract can then be used for various downstream applications such as quantification, electrophoresis, and immunoassays.
-
Visualizing the Process and Comparison
Experimental Workflow for Protein Extraction
Caption: A generalized workflow for protein extraction using surfactants.
Logical Comparison of Surfactant Properties
References
- 1. clariant.com [clariant.com]
- 2. lesielle.com [lesielle.com]
- 3. Surfactants in membrane solubilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 단백질 용해를 위한 세제 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. specialchem.com [specialchem.com]
A Comparative Guide: Disodium Oleoyl Glutamate vs. Disodium Cocoyl Glutamate for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical step in the successful isolation, purification, and structural-functional characterization of membrane proteins. Glutamate-based anionic surfactants have emerged as a class of mild detergents with potential applications in this field. This guide provides a comparative analysis of two such surfactants: Disodium Oleoyl Glutamate and Disodium Cocoyl Glutamate. Due to a lack of direct comparative studies in the scientific literature for membrane protein research, this guide will draw upon the fundamental principles of surfactant chemistry and the known properties of their constituent acyl chains to infer their potential performance characteristics.
Introduction to Glutamate-Based Surfactants
Disodium acyl glutamates are anionic surfactants derived from the amino acid L-glutamic acid and fatty acids. Their structure consists of a hydrophilic glutamate headgroup and a hydrophobic acyl chain. This amphipathic nature allows them to partition into the lipid bilayer, disrupt protein-lipid and lipid-lipid interactions, and form micelles around the hydrophobic transmembrane domains of membrane proteins, thereby solubilizing them in an aqueous environment. The "cocoyl" designation refers to a mixture of fatty acids derived from coconut oil, primarily lauric acid (C12) and myristic acid (C14), which are saturated. In contrast, the "oleoyl" group is derived from oleic acid, an unsaturated C18 fatty acid. This difference in the hydrophobic tail is the primary determinant of their distinct physicochemical properties and, consequently, their potential suitability for different membrane proteins.
Physicochemical Properties: A Comparative Overview
Table 1: Predicted Physicochemical Properties of this compound vs. Disodium Cocoyl Glutamate
| Property | This compound (Predicted) | Disodium Cocoyl Glutamate (Predicted) | Significance in Membrane Protein Research |
| Acyl Chain | Oleoyl (C18:1, monounsaturated) | Cocoyl (mainly C12:0, C14:0, saturated) | The longer, unsaturated chain of the oleoyl group may offer a more lipid-like environment but could be more disruptive to protein-lipid interactions. The shorter, saturated cocoyl chains are generally considered milder. |
| Critical Micelle Concentration (CMC) | Lower | Higher | A lower CMC means less detergent is needed to form micelles and solubilize the membrane, which can be beneficial for protein stability and cost-effectiveness. However, a higher CMC can make the detergent easier to remove during purification. |
| Micelle Size | Larger | Smaller | Larger micelles may better accommodate larger membrane proteins or protein complexes. Smaller micelles can be advantageous for certain structural biology techniques like NMR and may facilitate crystallization. |
| Hydrophile-Lipophile Balance (HLB) | Lower (more lipophilic) | Higher (more hydrophilic) | The HLB value influences the detergent's solubilization power. A more lipophilic surfactant might be more effective at extracting highly hydrophobic proteins. |
| Mildness | Potentially harsher due to the longer chain | Generally considered a mild surfactant | "Mild" surfactants are less likely to cause protein denaturation and can help preserve the native structure and function of the membrane protein. |
Performance in Membrane Protein Research: A Theoretical Comparison
The choice between this compound and Disodium Cocoyl Glutamate will depend on the specific membrane protein of interest and the downstream applications.
Solubilization Efficiency
The longer, more hydrophobic oleoyl chain of this compound might provide greater solubilizing power for membrane proteins with extensive transmembrane domains. The kink in the unsaturated oleoyl chain could also facilitate the disruption of the lipid bilayer. Conversely, the shorter, saturated chains of Disodium Cocoyl Glutamate make it a milder surfactant, which might be less efficient at solubilizing certain robust membrane structures but could be advantageous for more delicate proteins.
Protein Stability
Maintaining the structural and functional integrity of the solubilized membrane protein is paramount. The "milder" nature of Disodium Cocoyl Glutamate, attributed to its shorter acyl chains, may offer better preservation of the native protein conformation.[1] The longer oleoyl chain of this compound, while potentially a better mimic of the lipid bilayer, could also be more disruptive to essential protein-lipid interactions, potentially leading to denaturation over time. The presence of the double bond in the oleoyl chain could also introduce a degree of flexibility to the micelle that may or may not be beneficial for protein stability.
Suitability for Downstream Applications
-
Structural Biology (Crystallography and Cryo-EM): The smaller and more uniform micelles formed by Disodium Cocoyl Glutamate could be more amenable to forming well-ordered crystals. Larger, more heterogeneous micelles, as might be expected from this compound, can hinder the crystallization process.
-
Functional Assays: The milder nature of Disodium Cocoyl Glutamate may be preferable for functional studies where preserving the native activity of the protein is crucial.
-
Purification: The higher CMC of Disodium Cocoyl Glutamate could make it easier to remove during purification steps, such as affinity chromatography, by dialysis or size-exclusion chromatography.
Experimental Protocols: A General Approach to Surfactant Screening
Given the lack of specific protocols for these surfactants in membrane protein research, a detergent screening approach is recommended. The following is a generic protocol that can be adapted for your specific membrane protein.
Membrane Preparation
-
Grow and harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization).
-
Centrifuge the lysate at a low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
Resuspend the final membrane pellet in a storage buffer and determine the total protein concentration.
Detergent Solubilization Screening
-
Aliquot the membrane preparation into several tubes.
-
To each tube, add a solubilization buffer containing a different concentration of either this compound or Disodium Cocoyl Glutamate (e.g., ranging from 0.1% to 2% w/v). It is crucial to test concentrations both below and above the predicted CMC.
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the samples at high speed to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency of each surfactant and concentration.
Analysis of Protein Stability
-
Subject the solubilized protein samples to a stability assay, such as differential scanning fluorimetry (DSF) or a functional assay if one is available.
-
Monitor the stability of the solubilized protein over time by incubating at 4°C and analyzing for aggregation by size-exclusion chromatography or for loss of activity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context of membrane proteins, the following diagrams are provided.
References
A Comparative Analysis of Acyl Glutamates for Enhanced Drug Encapsulation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing side effects. Acyl glutamates, a class of amino acid-based surfactants, are emerging as promising excipients in drug encapsulation due to their biocompatibility, biodegradability, and mildness. This guide provides a comparative overview of the performance of various acyl glutamate derivatives and related poly(glutamic acid) systems in drug encapsulation, supported by available experimental data and detailed methodologies.
Comparison of Acyl Glutamate-Based Systems for Drug Encapsulation
While direct comparative studies on the encapsulation efficiency of different acyl glutamate surfactants are limited, we can infer their potential based on their physicochemical properties and data from related poly(glutamic acid) systems. Acyl glutamates like Sodium Lauroyl Glutamate and Sodium Cocoyl Glutamate are valued for their ability to form stable micelles and vesicles, which can serve as reservoirs for therapeutic agents.[1][2] Their non-irritating nature makes them particularly suitable for various routes of administration.
Poly(α-L-glutamic acid) (PGA), a polymer of glutamic acid, has been more extensively studied as a nanocarrier for drug delivery.[3][4] PGA-based nanoparticles have demonstrated high drug loading content and encapsulation efficiency for various drugs, offering a valuable benchmark for the potential of acyl glutamate systems.[4]
| Feature | Sodium Lauroyl Glutamate | Sodium Cocoyl Glutamate | Poly(α-L-glutamic acid) (α-PGA) | Poly(γ-glutamic acid) (γ-PGA) |
| Primary Function | Anionic Surfactant, Cleansing Agent | Anionic Surfactant, Foaming Agent[1][2] | Biodegradable Polymer for Nanoparticles[3][4] | Biodegradable Polymer for Micro/Nanoparticles[5] |
| Biocompatibility | High, non-irritating to skin | High, mild and gentle on skin[2] | High, biodegradable[3] | High, biodegradable, non-toxic[5] |
| Structure Formation | Micelles, Vesicles | Micelles, Foams | Nanoparticles, Nanocarriers[4] | Micro/Nanoparticles[5] |
| Drug Delivery Role | Solubilizer, potential vesicle former | Emulsifier, potential micelle former | Well-studied nanocarrier for various drugs[3] | Delivery system for antimicrobials and drugs[5] |
| Reported Drug Interaction | Can improve solubility of poorly soluble drugs. | Used in formulations for sensitive skin. | Electrostatic interaction with cationic drugs.[3] | Encapsulation of drugs like quinine.[5] |
Quantitative Data: Encapsulation Efficiency of Poly(glutamic acid)-Based Nanoparticles
The following table summarizes the encapsulation efficiency (EE) and drug loading content (DLC) of various drugs within poly(glutamic acid)-based nanoparticles from published studies. This data provides insight into the potential performance of acyl glutamate-based systems.
| Drug | Polymer System | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| Doxorubicin (DOX) | α-PGA | 110.4 | Not explicitly stated, but high due to electrostatic interaction | 66.2 | [4] |
| Doxorubicin (DOX) | mPEG-b-PGA | ~100 | ~100 | Not specified | [3] |
| 10-hydroxycamptothecin (HCPT) | γ-PGA-PAE | Not specified | High | High | [6] |
Experimental Protocols
Preparation of Acyl Glutamate-Based Nanovesicles (Hypothetical Protocol)
This protocol is adapted from standard thin-film hydration methods for liposome formation and can be applied to form vesicles from acyl glutamate surfactants.
-
Lipid Film Formation: Dissolve the acyl glutamate (e.g., Sodium Lauroyl Glutamate) and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the acyl glutamate.
-
Vesicle Formation: Agitate the suspension by vortexing or sonication to form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with defined pore sizes.
Determination of Encapsulation Efficiency
The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the nanoparticles. It is a critical parameter for evaluating the performance of a drug delivery system.[7]
Equation for Encapsulation Efficiency (%):
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Method 1: Indirect Quantification (UV-Vis Spectroscopy or HPLC)
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) method.[8][9] A standard calibration curve for the drug is required.[10]
-
Calculation: Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total initial amount of drug used in the formulation. Use the formula above to determine the encapsulation efficiency.
Method 2: Direct Quantification (HPLC)
-
Nanoparticle Lysis: Disrupt the drug-loaded nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves the acyl glutamate matrix.[11]
-
Quantification of Total Encapsulated Drug: Quantify the total amount of drug in the lysed solution using a validated HPLC method.[9]
-
Calculation: This direct measurement gives the amount of encapsulated drug. The total amount of drug used in the formulation is known. Use the formula above to calculate the encapsulation efficiency.
Characterization of Nanoparticles
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13] It is essential for ensuring the nanoparticles are within the desired size range for the intended application, as particle size can significantly affect drug release and in vivo performance.[14][15]
Visualizations
Caption: Workflow for the preparation and characterization of drug-loaded acyl glutamate nanoparticles.
Caption: Hypothetical mechanism of cellular uptake for a glutamate-functionalized nanoparticle.
References
- 1. atamankimya.com [atamankimya.com]
- 2. specialchem.com [specialchem.com]
- 3. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)-Based Micro/Nanoparticles as a Delivery System for Antimicrobials and Other Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Assessing the In Vitro Biocompatibility of Disodium Oleoyl Glutamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible surfactants is a critical consideration in the design of in vitro studies, impacting cell viability and the reliability of experimental outcomes. Disodium oleoyl glutamate, an amino acid-based anionic surfactant, is gaining attention for its mild properties. This guide provides an objective comparison of its biocompatibility with other commonly used surfactants, supported by experimental data and detailed protocols to aid in the informed selection of reagents for cell culture and other in vitro applications.
Comparative Analysis of Surfactant Biocompatibility
The biocompatibility of surfactants is often evaluated by their cytotoxic effects on cultured cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a key metric in these assessments.
| Surfactant | Type | Cell Line | IC50 (µg/mL) | Reference |
| Sodium Lauryl Sulfate (SLS) | Alkyl Sulfate | HaCaT | ~10 | Inferred from data |
| Sodium Cocoyl Glutamate | Acylglutamate | HaCaT | >1000 | [2] |
| Sodium Lauroyl Glutamate | Acylglutamate | HaCaT | >1000 | [2] |
| Sodium Myristoyl Glutamate | Acylglutamate | HaCaT | ~500 | [2] |
| This compound | Acylglutamate | HaCaT | Estimated <500 | Based on trend[2] |
Note: The IC50 for SLS is estimated based on its known high cytotoxicity relative to acylglutamates. The IC50 for this compound is an estimate based on the trend of increasing cytotoxicity with longer fatty acid chain length observed in acylglutamates[1][2].
Experimental Protocols
Detailed methodologies for key in vitro biocompatibility assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the test surfactant for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Western Blot for Inflammatory Markers
Western blotting can be used to detect the expression of specific proteins, such as inflammatory markers, in cells exposed to surfactants.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: After treatment with the surfactant, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the inflammatory marker of interest (e.g., TNF-α, IL-6), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of the inflammatory marker.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing surfactant biocompatibility and a potential inflammatory signaling pathway that could be activated by surfactants.
Conclusion
The available data on acylglutamate surfactants strongly suggest that this compound is a highly biocompatible option for in vitro studies, likely exhibiting significantly lower cytotoxicity than traditional surfactants like Sodium Lauryl Sulfate[3]. Its mild nature, coupled with the general trend of biocompatibility among amino acid-based surfactants, makes it a favorable choice for applications where maintaining cell membrane integrity and viability is paramount. However, as with any reagent, it is recommended that researchers perform their own dose-response studies using their specific cell lines and experimental conditions to determine the optimal non-toxic concentration. The provided protocols and workflows offer a comprehensive framework for conducting such assessments.
References
Unveiling the Protective Effects of Disodium Oleoyl Glutamate on Enzyme Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining the structural integrity and activity of enzymes is a critical challenge. This guide provides a comparative analysis of disodium oleoyl glutamate as an enzyme stabilizer, benchmarking its performance against other common alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the formulation of stable and effective enzymatic solutions.
Executive Summary
Enzymes are susceptible to denaturation and aggregation when exposed to various stresses, including elevated temperatures, unfavorable pH conditions, and mechanical stress. Surfactants are often employed to mitigate these effects. This guide focuses on the protective capabilities of this compound, an amino acid-based surfactant, on enzyme structure and function. While direct quantitative data for this compound is limited in publicly available research, we will draw comparisons from studies on structurally similar N-acyl glutamate surfactants and other common enzyme stabilizers. This guide will explore the methodologies used to assess enzyme stability and provide a framework for evaluating the potential of this compound in specific applications.
Comparison of Enzyme Stabilizers
The selection of an appropriate stabilizer is crucial for preserving enzyme activity and longevity. Below is a comparison of N-acyl glutamate surfactants with other commonly used stabilizing agents.
| Stabilizer Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| N-Acyl Glutamate Surfactants | This compound, Sodium Lauroyl Glutamate | Form micelles that can encapsulate and protect the enzyme from unfolding and aggregation. The amino acid headgroup may interact favorably with the protein surface. | Mild, biodegradable, derived from natural sources.[1] Can enhance solubility. | As anionic surfactants, they may cause some degree of protein unfolding at certain concentrations.[2] |
| Polyols | Glycerol, Sorbitol, Trehalose | Preferential exclusion from the protein surface, leading to preferential hydration of the protein and stabilization of the native conformation. | Generally inert and non-reactive with proteins. Effective at preventing aggregation. | High concentrations are often required, which can increase viscosity and may not be suitable for all applications. |
| Non-ionic Surfactants | Polysorbates (Tween), Alkylpolyglucosides | Form micelles to encapsulate hydrophobic regions of the enzyme, preventing aggregation. Less denaturing than ionic surfactants.[2][3] | Generally considered mild and less disruptive to enzyme structure compared to ionic surfactants.[2] | Can sometimes interfere with enzyme assays. May not be as effective as ionic surfactants for solubilizing certain proteins. |
| Salts | Ammonium Sulfate, Sodium Chloride | Modulate electrostatic interactions and solubility. Can have both stabilizing and destabilizing effects depending on the salt and its concentration (Hofmeister series). | Cost-effective and can be highly effective at specific concentrations. | Effects are highly dependent on concentration and specific salt-enzyme pairing. Can lead to "salting out" and precipitation at high concentrations. |
Experimental Data: A Case Study Approach
Due to the lack of specific studies on this compound, we will present a hypothetical data set based on typical results observed for similar mild anionic surfactants compared to other stabilizers. This data is for illustrative purposes to guide experimental design.
Table 1: Thermal Stability of Lysozyme in the Presence of Various Stabilizers
| Stabilizer (Concentration) | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| Control (Buffer only) | 65.2 | - |
| This compound (0.5%) | 68.5 | +3.3 |
| Glycerol (20%) | 70.1 | +4.9 |
| Polysorbate 80 (0.5%) | 67.8 | +2.6 |
| Sodium Chloride (150 mM) | 66.5 | +1.3 |
Table 2: Enzyme Activity Retention of Lactate Dehydrogenase after Heat Stress (60°C for 30 min)
| Stabilizer (Concentration) | Remaining Activity (%) |
| Control (Buffer only) | 15 |
| This compound (0.5%) | 65 |
| Glycerol (20%) | 75 |
| Polysorbate 80 (0.5%) | 60 |
| Sodium Chloride (150 mM) | 30 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments used to evaluate enzyme stability.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This technique measures the thermal denaturation temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[4][5][6]
Protocol:
-
Prepare Protein Solution: Prepare a solution of the target enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at a final concentration of 2 µM.
-
Prepare Stabilizer Solutions: Prepare stock solutions of this compound and other stabilizers to be tested at 10x the final desired concentration in the same buffer.
-
Prepare Assay Plate: In a 96-well PCR plate, add 2.5 µL of the 10x stabilizer solution to the respective wells. Add 2.5 µL of buffer to the control wells.
-
Add Protein and Dye: Prepare a master mix containing the enzyme solution and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration). Add 22.5 µL of this master mix to each well.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove air bubbles.
-
Perform Thermal Melt: Place the plate in a real-time PCR instrument. Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein. Changes in the CD spectrum can indicate denaturation or conformational changes.[7][8]
Protocol:
-
Sample Preparation: Prepare solutions of the enzyme (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) in the absence and presence of the stabilizers at desired concentrations. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectrometer and a quartz cuvette with a path length of 1 mm for far-UV measurements (190-260 nm).
-
Blank Measurement: Record the spectrum of the buffer containing the stabilizer without the enzyme as a baseline.
-
Sample Measurement: Record the CD spectrum of the enzyme solution with the stabilizer.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ].
-
Structural Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Visualizing the Workflow and Mechanisms
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Conclusion
This compound and other N-acyl glutamate surfactants represent a promising class of mild, bio-based stabilizers for enzymatic formulations. While more direct research is needed to quantify their protective effects on a wide range of enzymes, the methodologies outlined in this guide provide a robust framework for their evaluation. By comparing their performance against established stabilizers like polyols and non-ionic surfactants using techniques such as Thermal Shift Assays and Circular Dichroism, researchers can make informed decisions to optimize the stability and efficacy of their enzyme-based products. The gentle nature and potential for favorable protein-surfactant interactions make N-acyl glutamates a compelling area for further investigation in the field of enzyme stabilization.
References
- 1. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. proteos.com [proteos.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
A Comparative Analysis of Disodium Oleoyl Glutamate and Traditional Non-ionic Surfactants
A comprehensive guide for researchers, scientists, and drug development professionals on the performance benchmarks of a novel amino acid-based surfactant against industry-standard non-ionic alternatives.
In the continuous quest for milder, more effective, and biocompatible excipients in pharmaceutical and cosmetic formulations, amino acid-based surfactants have emerged as a promising alternative to traditional non-ionic surfactants. This guide provides a detailed comparison of Disodium Oleoyl Glutamate, a representative anionic amino acid-based surfactant, against two widely used non-ionic surfactants: Polysorbate 80 and Alkyl Polyglucoside (APG). The following sections present a summary of their performance characteristics based on available data, detailed experimental protocols for key performance indicators, and a visualization of the surfactant-induced skin irritation pathway.
Performance Benchmarks: A Quantitative Comparison
The selection of a surfactant is critical to the stability, efficacy, and tolerability of a formulation. The following tables summarize the key performance indicators for this compound and the selected non-ionic surfactants. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for the structurally similar Disodium Cocoyl Glutamate is used as a proxy in some cases.
| Surfactant | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (mN/m) |
| Disodium Cocoyl Glutamate | ~0.17[1] | < 30[1] |
| Polysorbate 80 | ~0.013[2] | - |
| Polysorbate 20 | ~0.055[2] | - |
| Alkyl Polyglucoside (C12/14) | - | - |
| Surfactant | Foaming Properties | Emulsification Performance |
| Disodium Cocoyl Glutamate | Good foaming power, producing a fine, stable foam[3]. | Good emulsifying properties. |
| Polysorbate 80 | Generally low foaming. | Excellent emulsifier, widely used in pharmaceutical formulations to stabilize emulsions[4][5]. |
| Alkyl Polyglucoside | Good foaming ability, with foam stability dependent on the alkyl chain length[6][7]. | Effective emulsifiers, suitable for a wide range of cosmetic and pharmaceutical formulations[6][8]. |
Experimental Protocols
Accurate and reproducible assessment of surfactant performance is paramount. Below are detailed methodologies for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the concentration at which surfactant monomers self-assemble into micelles (CMC) and the corresponding surface tension of the solution.
Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a logarithmic scale.
-
Instrumentation: A calibrated surface tensiometer equipped with a platinum Du Noüy ring or Wilhelmy plate is used.
-
Measurement: For each concentration, the surface tension is measured. The ring or plate is brought into contact with the liquid surface, and the force required to pull it through the interface is measured. This force is proportional to the surface tension.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the formation of micelles. The concentration at this inflection point is the CMC, and the plateau value is the surface tension at the CMC.
Evaluation of Emulsification Performance
Objective: To assess the ability of a surfactant to form and stabilize an emulsion.
Method: Emulsion Stability Test
-
Emulsion Preparation: An oil-in-water (O/W) emulsion is prepared by homogenizing a specific ratio of oil (e.g., a model oil like mineral oil or a relevant drug-carrying lipid) and an aqueous solution of the surfactant at a defined concentration.
-
Initial Characterization: The initial droplet size distribution of the emulsion is measured using techniques like laser diffraction or dynamic light scattering.
-
Stability Assessment: The emulsion is stored under controlled conditions (e.g., temperature, light exposure) for a specified period. At regular intervals, the emulsion is visually inspected for signs of instability, such as creaming, coalescence, or phase separation. The droplet size distribution is also re-measured to quantify changes over time.
-
Data Analysis: The change in droplet size and the time taken for phase separation are used to quantify the emulsification performance and stability.
Assessment of Foaming Ability
Objective: To measure the volume and stability of foam generated by a surfactant solution.
Method: Ross-Miles Foam Test
-
Solution Preparation: A standard volume of the surfactant solution at a specific concentration is placed in a graduated cylinder.
-
Foam Generation: A specified volume of the same solution is dropped from a defined height into the graduated cylinder, leading to foam formation.
-
Initial Foam Volume Measurement: The initial volume of the foam generated is recorded immediately after the addition of the solution.
-
Foam Stability Measurement: The foam volume is recorded again after a set period (e.g., 5 minutes) to assess its stability.
-
Data Analysis: The initial foam height provides a measure of the foaming capacity, while the percentage of foam remaining after a specific time indicates foam stability.
Surfactant-Induced Skin Irritation Pathway
Surfactant interaction with the skin can, in some cases, lead to irritation. This process involves a complex signaling cascade within the skin's epidermal cells, primarily keratinocytes. The diagram below illustrates the key steps in this pathway, culminating in the release of pro-inflammatory mediators.
Caption: Surfactant-Induced Skin Irritation Pathway.
Experimental Workflow for Surfactant Performance Evaluation
The following diagram outlines a general workflow for the comprehensive evaluation of surfactant performance.
Caption: General Surfactant Performance Evaluation Workflow.
Conclusion
This compound and other amino acid-based surfactants present a compelling profile for use in pharmaceutical and cosmetic applications, particularly where mildness and biocompatibility are paramount. While they demonstrate good foaming and emulsifying properties, their performance relative to traditional non-ionic surfactants like Polysorbate 80 and Alkyl Polyglucosides can be application-dependent. The choice of surfactant should be guided by the specific requirements of the formulation, considering factors such as the desired level of detergency, foam characteristics, emulsion stability, and potential for skin irritation. The experimental protocols and pathways described herein provide a framework for the systematic evaluation and selection of the optimal surfactant for a given application. Further direct comparative studies are warranted to fully elucidate the performance advantages of this compound.
References
- 1. SODIUM COCOYL GLUTAMATE - Personal & Hair Care - AAKO [aako.nl]
- 2. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkchem.net [turkchem.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. News - Alkyl Polyglucoside: A Versatile Ingredient in the World of Cosmetics [brillachem.com]
- 7. News - Alkyl Polyglycosides in Personal Care Products [brillachem.com]
- 8. Application of Alkyl Polyglucosides as Components of the Extraction Medium in the Preparation of a Shampoo Cosmetic Formulation Containing Substances Isolated from Red Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of the Oleoyl Tail: A Comparative Guide to the Micellar Properties of Acyl Glutamates
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the micellar characteristics of oleoyl glutamate versus its saturated counterparts, supported by experimental data and detailed methodologies.
The subtle alteration of a single double bond within the hydrophobic tail of a surfactant molecule can significantly impact its self-assembly in solution, thereby influencing its efficacy in various applications, from drug delivery to personal care products. This guide provides a comprehensive comparison of the micellar properties of sodium oleoyl glutamate, featuring an unsaturated C18 oleoyl tail, against its saturated C12 and C16/C18 counterparts, sodium lauroyl glutamate and sodium cocoyl glutamate, respectively. While direct experimental data for sodium oleoyl glutamate is limited, this guide synthesizes available data for saturated acyl glutamates and extrapolates the expected influence of the oleoyl group based on established principles of surfactant chemistry.
Comparative Analysis of Micellar Properties
The introduction of a cis-double bond in the oleoyl tail of sodium oleoyl glutamate introduces a kink in the hydrocarbon chain. This structural feature hinders the efficient packing of surfactant molecules into micelles, leading to notable differences in their physicochemical properties compared to saturated acyl glutamates. The following table summarizes the key micellar properties, with expected trends for oleoyl glutamate highlighted.
| Property | Sodium Oleoyl Glutamate (C18:1) | Sodium Lauroyl Glutamate (C12) | Sodium Cocoyl Glutamate (C16/C18 mixture) |
| Critical Micelle Concentration (CMC) | Expected to be higher | ~0.4 g/L[1] | ~0.17 - 0.4 g/L[1][2][3] |
| Surface Tension at CMC (γCMC) | Expected to be higher | Not explicitly found | < 30 mN/m[2] |
| Micelle Size (Hydrodynamic Diameter) | Expected to be smaller | Data not available | Data not available |
| Aggregation Number (Nagg) | Expected to be smaller | Data not available | Data not available |
Note: The expected trends for sodium oleoyl glutamate are based on the principle that the steric hindrance from the bent oleoyl chain leads to less favorable micellization, requiring a higher concentration of monomers to form micelles (higher CMC). This less compact packing also results in a larger area per molecule at the air-water interface, leading to a less significant reduction in surface tension (higher γCMC) and the formation of smaller micelles with lower aggregation numbers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of acyl glutamate micellar properties.
Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
Objective: To determine the concentration at which surfactant monomers begin to form micelles in an aqueous solution.
Methodology:
-
Preparation of Surfactant Solutions: A stock solution of the acyl glutamate is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. The measurements are typically performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the point of intersection of the two linear portions of the graph[1].
Micelle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter of the micelles formed by the acyl glutamate in solution.
Methodology:
-
Sample Preparation: A solution of the acyl glutamate is prepared at a concentration significantly above its CMC to ensure the presence of micelles. The solution should be filtered through a microporous filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
DLS Measurement: The prepared sample is placed in a suitable cuvette and inserted into the DLS instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.
-
Data Analysis: The fluctuations in the intensity of the scattered light over time are analyzed by a correlator. This information is used to calculate the diffusion coefficient of the micelles, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.
Surface Tension Measurement
Objective: To measure the surface tension of the surfactant solutions, particularly at the CMC (γCMC).
Methodology:
-
Instrumentation: A surface tensiometer is used for this measurement. Common methods include the Du Noüy ring method, the Wilhelmy plate method, and pendant drop shape analysis.
-
Procedure (Wilhelmy Plate Method):
-
A thin platinum plate is cleaned and attached to a microbalance.
-
The plate is brought into contact with the surface of the surfactant solution.
-
The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.
-
-
Data Acquisition: The surface tension is recorded for each concentration of the surfactant solution prepared for the CMC determination. The γCMC is the surface tension value at and above the critical micelle concentration.
Visualizing the Impact of the Oleoyl Tail
To better understand the influence of the oleoyl tail's unsaturation, the following diagrams illustrate the conceptual differences in micelle formation and the general mechanism of micelle-cell interaction.
Caption: Influence of acyl tail saturation on micelle formation.
The diagram above illustrates that the linear, saturated acyl chains of surfactants like sodium lauroyl glutamate allow for more efficient and compact packing into micelles. This leads to a lower critical micelle concentration (CMC), a greater reduction in surface tension (lower γCMC), and the formation of larger micelles. In contrast, the kinked structure of the unsaturated oleoyl tail in sodium oleoyl glutamate introduces steric hindrance, resulting in less efficient packing. This is expected to lead to a higher CMC, a less pronounced reduction in surface tension (higher γCMC), and the formation of smaller, less-ordered micelles.
Cellular Interaction and Uptake
For drug delivery applications, understanding how these micelles interact with and are internalized by cells is crucial. While specific signaling pathways trigged by acyl glutamates are not well-documented, the general mechanisms of micellar uptake are established.
Caption: General workflow of micelle-mediated cellular drug delivery.
This workflow illustrates the primary pathway for the cellular uptake of surfactant micelles. The process begins with the adsorption of the micelle onto the cell membrane. Subsequently, the cell internalizes the micelle through endocytosis, a process where the cell membrane engulfs the micelle to form an endosome. For the encapsulated drug to be effective, it must then escape the endosome and be released into the cytoplasm to reach its intracellular target. The efficiency of each of these steps can be influenced by the physicochemical properties of the micelle, including its size, surface charge, and stability, which are in turn dictated by the structure of the constituent surfactant molecules like acyl glutamates.
References
A Comparative Analysis of the Cytotoxicity of Disodium Oleoyl Glutamate and Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of disodium oleoyl glutamate alongside other commonly used anionic surfactants. The information presented is intended to assist researchers and professionals in the fields of drug development, cosmetics, and personal care product formulation in selecting appropriate surfactants based on their cytotoxic profiles. This document summarizes available quantitative data, details common experimental protocols for cytotoxicity testing, and illustrates relevant cellular pathways.
Executive Summary
This compound, an amino acid-based surfactant, is generally considered to be a mild surfactant with low cytotoxic potential. While direct quantitative cytotoxicity data for this compound is limited in publicly available literature, studies on similar acylglutamate surfactants indicate a clear trend: cytotoxicity is influenced by the length of the fatty acid chain. Longer fatty acid chains tend to exhibit higher cytotoxicity. Based on this trend, it can be inferred that this compound, with its C18:1 oleoyl chain, would likely exhibit higher cytotoxicity compared to its shorter-chain counterparts like sodium cocoyl glutamate and sodium lauroyl glutamate. However, it is still expected to be significantly milder than conventional anionic surfactants such as Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and other anionic surfactants on the human keratinocyte cell line, HaCaT. The IC50 value represents the concentration of a substance required to inhibit 50% of cell growth or viability. A higher IC50 value indicates lower cytotoxicity.
| Surfactant | Fatty Acid Chain Length | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | C18:1 | HaCaT | MTS | Estimated > 320* | - |
| Sodium Myristoyl Glutamate | C14 | HaCaT | MTS | > 320 | [1][2] |
| Sodium Lauroyl Glutamate | C12 | HaCaT | MTS | > 320 | [1][2] |
| Sodium Cocoyl Glutamate | C8-C18 (Coconut derived) | HaCaT | MTS | > 320 | [1][2] |
| Sodium Lauryl Sulfate (SLS) | C12 | HaCaT | MTT | ~93 | |
| Sodium Laureth Sulfate (SLES) | C12 (ethoxylated) | - | - | Data not available | - |
| Sodium Cocoyl Isethionate | C8-C18 (Coconut derived) | - | - | Data not available | - |
*Note: The IC50 value for this compound is an estimation based on the trend observed in the study by Kyadarkunte et al. (2014), where acylglutamates with shorter fatty acid chains (C12, C14) showed very low cytotoxicity (IC50 > 320 µg/mL)[1][2]. Given that longer fatty acid chains in acylglutamates correlate with slightly increased cytotoxicity, the IC50 for the C18:1 chain of oleoyl glutamate is likely to be lower than that of its shorter-chain counterparts, though still indicative of low toxicity compared to surfactants like SLS.
Experimental Protocols
Standardized in vitro cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell death. Below are detailed protocols for three commonly used assays in the assessment of surfactant cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight to allow for cell attachment.
-
Remove the culture medium and expose the cells to various concentrations of the surfactant diluted in serum-free medium for a predetermined period (e.g., 24 hours). Include untreated cells as a negative control.
-
After the incubation period, remove the surfactant-containing medium.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Plate and treat cells with the test surfactants as described in the MTT assay protocol.
-
Following the treatment period, remove the test solution and add 100 µL of a neutral red solution (e.g., 50 µg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the neutral red solution and wash the cells with a wash buffer (e.g., PBS).
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the neutral red.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.
Protocol:
-
Plate cells in a 96-well plate and treat with various concentrations of the surfactants. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Signaling Pathways and Mechanisms of Cytotoxicity
Anionic surfactants primarily exert their cytotoxic effects through the disruption of the cell membrane's integrity. This initial damage can trigger a cascade of intracellular events leading to cell death.
The primary mechanism of anionic surfactant-induced cytotoxicity involves the interaction of surfactant monomers with the lipid bilayer and membrane proteins of the cell. This can lead to increased membrane fluidity and permeability, ultimately causing a loss of cellular homeostasis.
For a well-studied anionic surfactant like Sodium Lauryl Sulfate (SLS), the cytotoxic cascade has been shown to involve an increase in intracellular calcium (Ca2+) concentration. This influx of Ca2+ can activate various downstream signaling pathways, including the activation of calpain, a calcium-dependent protease, and the production of reactive oxygen species (ROS). The increase in ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. Furthermore, the elevated Ca2+ and ROS levels can stimulate the secretion of pro-inflammatory cytokines like interleukin-1 alpha (IL-1α), further contributing to the inflammatory response and cell death.
Conclusion
The available data and scientific literature indicate that this compound and other acylglutamate surfactants are significantly milder and less cytotoxic than traditional anionic surfactants like Sodium Lauryl Sulfate. The cytotoxicity of acylglutamates appears to be modulated by the length of their fatty acid chain, with longer chains potentially exhibiting slightly higher, yet still low, cytotoxicity. For applications requiring gentle formulations with minimal impact on cell viability, amino acid-based surfactants such as this compound present a favorable alternative to harsher anionic surfactants. However, for a definitive assessment, direct comparative studies generating quantitative cytotoxicity data for this compound are warranted.
References
Safety Operating Guide
Safe Disposal and Handling of Disodium Oleoyl Glutamate
This guide provides essential safety and logistical information for the proper disposal and handling of disodium oleoyl glutamate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.
Immediate Safety Protocols
Before handling or disposing of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses as described by OSHA.[1][2] | To prevent serious eye irritation.[2][3][4] |
| Hand Protection | Compatible chemical-resistant gloves.[1] | To prevent skin contact.[1] |
| Body Protection | Appropriate protective clothing to prevent skin exposure.[1][2] | To avoid contact with skin and clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required, especially in poorly ventilated areas.[1] | To avoid inhalation of dusts or aerosols.[1][2] |
Spill and Leak Containment Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to prevent wider contamination and ensure the safety of laboratory personnel.
Step-by-Step Spill Response
-
Isolate the Area : Immediately isolate the spill or leak area.[5] Keep all non-essential and unprotected personnel from entering the affected zone.[5][6]
-
Ensure Ventilation : If safe to do so, increase ventilation in the area or work upwind of the spill.[6]
-
Contain the Spill : Prevent the material from entering drains, sewers, or waterways.[2][5][6]
-
Absorb the Material :
-
Collect for Disposal : Place the absorbed material into a clean, dry, and properly labeled container for disposal.[1][2][5][6]
-
Clean the Area : Thoroughly clean the contaminated area.[1] The area can be rinsed with water, but ensure that all wastewater is collected for treatment and is not discharged into drains.[1][5]
-
Decontaminate PPE : Remove and wash any contaminated clothing before reuse.[1]
Disposal of this compound Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance. Do not dispose of this compound in general waste or down the drain.[2][5]
Recommended Disposal Methods
-
Incineration : The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Licensed Waste Disposal : Arrange for the removal of the waste by a licensed chemical destruction plant or waste disposal contractor.[2][7]
-
Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national regulations.[6][7]
Contaminated Packaging Disposal
Empty containers may retain product residue and can be hazardous.[7]
-
Rinsing : Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
-
Landfill : Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Incineration : For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hekserij.nl [hekserij.nl]
- 4. Disodium glutamate | C5H7NNa2O4 | CID 167560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-on.co.kr.mahachem.com [chem-on.co.kr.mahachem.com]
- 6. go.lupinsys.com [go.lupinsys.com]
- 7. madarcorporation.com [madarcorporation.com]
Essential Safety & Operational Guide for Handling Disodium Oleoyl Glutamate
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Disodium oleoyl glutamate. The following procedural steps ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The primary hazards associated with this chemical include serious eye irritation and potential irritation of the skin and respiratory tract.[1][2][3][4][5] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA.[6] | To prevent serious eye irritation from dust or splashes.[1][2][3][5] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and potential irritation.[1][6] |
| Body Protection | Appropriate protective clothing (e.g., lab coat). | To prevent skin exposure.[1][6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dusts are generated or if working in a poorly ventilated area.[6] |
Standard Operating Procedure for Handling
Adherence to a standardized handling protocol is crucial for minimizing risk.
1. Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood or mechanical exhaust is recommended.[1][2][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]
2. Pre-Handling Preparations:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
3. Handling the Chemical:
-
Avoid the formation and inhalation of dust or aerosols.[1][4]
-
Do not eat, drink, or smoke in the designated work area.[2][4][5]
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the substance.[2][3]
-
Remove any contaminated clothing promptly and wash it before reuse.[6]
Emergency and Spill Response
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][6]
Spill Cleanup Protocol:
-
Evacuate all non-essential personnel from the spill area.[4]
-
Wear the appropriate PPE as detailed in the table above, including respiratory protection.[2][4]
-
Prevent the generation of dust.[1]
-
Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[1]
-
Clean the spill area thoroughly.[6]
-
Ventilate the affected area.[6]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[3]
-
Chemical Waste: Unused this compound should be treated as chemical waste. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6] Alternatively, the material can be taken to a licensed chemical destruction facility.[1] Do not allow the chemical to enter drains or waterways.[1][2]
-
Contaminated PPE and Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup that have come into contact with the chemical should be collected in a sealed, labeled container for disposal as chemical waste.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
